Product packaging for Tris(methylamino)borane(Cat. No.:CAS No. 7397-44-6)

Tris(methylamino)borane

Cat. No.: B15388924
CAS No.: 7397-44-6
M. Wt: 100.96 g/mol
InChI Key: YBOTZJGFGTZTSP-UHFFFAOYSA-N
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Description

Tris(methylamino)borane is a specialized boron-nitrogen compound that serves as a critical precursor in the polymer-derived ceramics (PDCs) route for manufacturing advanced boron nitride (BN) fibers and ceramics. Its molecular structure, featuring active functional groups, allows it to be used in the synthesis of spinnable polyborazine polymers, which are essential for producing continuous fibers. 1, 4 During the thermolysis process under an ammonia atmosphere, precursors derived from this compound undergo cross-linking and nitridation. Ammonia reacts with the compound's methylamino groups to form B-NH2, which further creates B-NH-B bridges, building the cross-linked network that is essential for maintaining fibrous morphology and converting to an inorganic BN structure. This evolution process is crucial for reducing carbon content and achieving the final BN fiber's high purity and excellent dielectric properties. 4 The resulting hexagonal boron nitride (h-BN) fibers are sought after for ultra-lightweight applications in extreme environments, such as in aerospace and other forms of transportation. They offer a rare combination of properties, including electrical insulation, superior thermal stability, high chemical resistance, and exceptional mechanical strength, potentially making them among the strongest known insulating materials. 3, 4, 9 This product is intended for research and development use in laboratory settings only. It is not for medicinal, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12BN3 B15388924 Tris(methylamino)borane CAS No. 7397-44-6

Properties

CAS No.

7397-44-6

Molecular Formula

C3H12BN3

Molecular Weight

100.96 g/mol

IUPAC Name

N-[bis(methylamino)boranyl]methanamine

InChI

InChI=1S/C3H12BN3/c1-5-4(6-2)7-3/h5-7H,1-3H3

InChI Key

YBOTZJGFGTZTSP-UHFFFAOYSA-N

Canonical SMILES

B(NC)(NC)NC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Tris(methylamino)borane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(methylamino)borane, a significant compound in the field of boron-nitrogen chemistry. This document details the synthetic pathways, experimental protocols, and in-depth characterization of the molecule, presenting data in a clear and accessible format for researchers and professionals in drug development and materials science.

Synthesis of this compound

The primary synthetic route to this compound, B(NHCH₃)₃, involves the reaction of a boron trihalide with methylamine. The most common precursor is boron trichloride (BCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the methylamine displaces the chloride ions on the boron atom. An excess of methylamine is typically used to neutralize the hydrogen chloride byproduct, which forms methylammonium chloride.

A general reaction scheme is as follows:

BCl₃ + 6 CH₃NH₂ → B(NHCH₃)₃ + 3 CH₃NH₃Cl

This reaction is typically carried out in an inert solvent, such as a non-polar organic solvent, under anhydrous conditions to prevent hydrolysis of the boron trichloride and the product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Boron trichloride (BCl₃) solution in an appropriate solvent (e.g., hexane)

  • Methylamine (CH₃NH₂) gas or solution in an appropriate solvent (e.g., THF)

  • Anhydrous non-polar solvent (e.g., hexane, toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard Schlenk line and glassware

Procedure:

  • A solution of boron trichloride in an anhydrous non-polar solvent is cooled in an ice bath under an inert atmosphere.

  • An excess of methylamine (at least 6 equivalents) is slowly added to the cooled and stirred boron trichloride solution. This can be done by bubbling methylamine gas through the solution or by the dropwise addition of a methylamine solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • The resulting white precipitate of methylammonium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Characterization of this compound

This compound has been characterized using various spectroscopic techniques to confirm its structure and purity.[1]

Physical Properties
PropertyValue
Molecular FormulaC₃H₁₂BN₃
Molecular Weight84.93 g/mol
AppearanceNot specified in search results
Melting PointNot specified in search results
Boiling PointNot specified in search results
DensityNot specified in search results
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on information for related compounds and general principles of spectroscopy.

Table 2.1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationAssignment
~2.5 - 3.0 ppmDoublet9H-CH₃
Broad signalSinglet3H-NH

Table 2.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ)Assignment
~28 - 35 ppm-CH₃

Table 2.3: Predicted ¹¹B NMR Spectral Data

Chemical Shift (δ)Multiplicity
~24 - 28 ppmSinglet

Table 2.4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~3400 - 3500N-H stretching
~2800 - 3000C-H stretching
~1450 - 1550B-N stretching
~1350 - 1450C-H bending

Table 2.5: Predicted Mass Spectrometry Data

m/zIon
85[M]⁺ (for ¹¹B isotope)
84[M]⁺ (for ¹⁰B isotope)
70[M - CH₃]⁺
55[M - NHCH₃]⁺

Visualization of Workflows

Synthetic Pathway

Synthesis_of_Tris_methylamino_borane BCl3 Boron Trichloride (BCl3) Reaction Reaction Vessel BCl3->Reaction MeNH2 Methylamine (CH3NH2) MeNH2->Reaction Product This compound B(NHCH3)3 Byproduct Methylammonium Chloride (CH3NH3Cl) Solvent Inert Solvent (e.g., Hexane) Solvent->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Filtration->Byproduct Solid Evaporation Solvent Removal (Vacuum) Filtration->Evaporation Filtrate Purification Vacuum Distillation Evaporation->Purification Crude Product Purification->Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_of_Tris_methylamino_borane cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Sample->MP BP Boiling Point Sample->BP Density Density Sample->Density Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis BP->Data_Analysis Density->Data_Analysis

Caption: Characterization workflow for this compound.

References

"Tris(methylamino)borane CAS number and properties"

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tris(methylamino)borane (CAS Number: 7397-44-6), a chemical compound primarily utilized in the field of materials science as a precursor for the synthesis of boron nitride (BN) materials. While the initial query encompassed potential applications in drug development, the available scientific literature predominantly focuses on its role in the fabrication of advanced ceramics. This document consolidates the known chemical and physical properties, outlines the experimental protocol for its conversion to boron nitride, and presents a visual representation of this process. Due to the limited publicly available data on this specific compound, some sections will address the existing information gaps.

Chemical Identification and Properties

This compound is an aminoborane compound with the chemical formula B(NHCH₃)₃. It is structurally distinct from its more commonly referenced analogue, Tris(dimethylamino)borane.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 7397-44-6[1][2]
Chemical Name N-[bis(methylamino)boranyl]methanamine[2]
Molecular Formula C₃H₁₂BN₃
Molecular Weight 100.95 g/mol

Table 2: Physical and Chemical Properties of Tris(dimethylamino)borane (CAS: 4375-83-1) for Reference

PropertyValue
Appearance Colorless liquid[3]
Melting Point -16 °C[3]
Boiling Point 147-148 °C[3]
Density 0.817 g/mL at 25 °C[3]
Flash Point -21 °C (closed cup)[3]
Solubility Reacts with water and protic solvents. Soluble in aprotic organic solvents.[4]

Synthesis and Applications

The primary and most well-documented application of this compound is as a precursor for the synthesis of boron nitride (BN) fibers and coatings.[5] This process involves the thermal decomposition (pyrolysis) of the aminoborane or its polymeric derivatives.

Synthesis of Boron Nitride from this compound

The conversion of this compound to boron nitride is a multi-step process that typically involves polymerization, curing, and high-temperature pyrolysis. The resulting boron nitride can be amorphous or, with further annealing at higher temperatures, can form turbostratic boron nitride (t-BN).[6]

Experimental Protocols

Pyrolysis of Polymeric this compound for Boron Nitride Fiber Synthesis

This protocol is a generalized representation based on literature descriptions of the conversion of a polymeric form of this compound into boron nitride fibers.[5][6]

Objective: To thermally convert a polymeric precursor derived from this compound into boron nitride fibers.

Materials:

  • Polymeric this compound (green fiber)

  • Ammonia (NH₃) gas

  • Synthetic air

  • High-temperature tube furnace

Procedure:

  • Curing: The polymeric green fiber is cured in a hot synthetic air atmosphere at 300°C. This step is crucial for cross-linking the polymer chains and improving the ceramic yield.[5]

  • Pyrolysis in Ammonia: The cured fiber is then subjected to pyrolysis in a flowing ammonia atmosphere. The temperature is ramped up through several stages, for example, with holds at 400°C, 600°C, 800°C, and 1000°C.[5] The ammonia atmosphere aids in the removal of carbon impurities.[6]

  • High-Temperature Annealing (Optional): To achieve a higher degree of crystallinity (turbostratic BN), the material can be further annealed at temperatures up to 1600°C in a nitrogen atmosphere.[6]

Characterization: The resulting fibers can be analyzed using techniques such as TGA, FTIR, Raman spectroscopy, XRD, XPS, and elemental analysis to study the structural and compositional evolution from the polymer to the ceramic material.[6]

Process Visualization

The following diagram illustrates the workflow for the synthesis of boron nitride fibers from a this compound-derived polymer.

BN_Synthesis_Workflow cluster_0 Precursor Stage cluster_1 Thermal Conversion cluster_2 Final Material precursor This compound polymer Polymeric Green Fiber precursor->polymer Polymerization curing Curing (300°C in Air) polymer->curing pyrolysis Pyrolysis (400-1000°C in NH₃) curing->pyrolysis amorphous_bn Amorphous BN pyrolysis->amorphous_bn annealing Annealing (up to 1600°C in N₂) turbostratic_bn Turbostratic BN annealing->turbostratic_bn amorphous_bn->annealing

Caption: Workflow for Boron Nitride Synthesis.

Safety Information

Table 3: Hazard Information for Tris(dimethylamino)borane (CAS: 4375-83-1) for Reference

Hazard ClassGHS PictogramHazard Statement
Flammable Liquids 🔥H225: Highly flammable liquid and vapor.[3]
Skin Corrosion/Irritation H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3]

Handling Precautions (Recommended based on Tris(dimethylamino)borane):

  • Handle in a well-ventilated area or under a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing vapors.

  • The compound is likely to be air and moisture sensitive.

Relevance to Drug Development

Currently, there is no published research that suggests a direct application of this compound in drug development or its involvement in any biological signaling pathways. The focus of its research and application lies squarely in the domain of materials science.

Conclusion

This compound is a valuable precursor in the field of materials science for the production of boron nitride fibers and coatings. While there is a clear workflow for its conversion to BN, there is a notable lack of comprehensive data on its fundamental physical and chemical properties, as well as its synthesis. For researchers in materials science, this compound presents opportunities for further characterization and process optimization. For professionals in drug development, this compound does not currently appear to be a relevant area of investigation.

References

In-Depth Technical Guide: B-N Bond Characteristics in Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(methylamino)borane, B(NHCH₃)₃, is a fundamental aminoborane that serves as a key building block in the synthesis of advanced materials and has potential applications in various fields, including drug development. The nature of the boron-nitrogen (B-N) bond in this and related molecules is of significant interest due to its partial double bond character, which arises from the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This interaction dictates the molecule's geometry, reactivity, and spectroscopic properties. This technical guide provides a comprehensive overview of the B-N bond characteristics in this compound, supported by experimental data, detailed experimental protocols, and computational insights. Where direct experimental data for this compound is limited, comparative data from its close analog, Tris(dimethylamino)borane (B(N(CH₃)₂)₃), is presented to provide valuable context.

B-N Bond Characteristics: A Quantitative Overview

The B-N bond in this compound exhibits properties intermediate between a single and a double bond. This partial π-character results in a shorter bond length and a significant rotational barrier compared to a typical single bond.

Table 1: Summary of Quantitative Data for the B-N Bond in Aminoboranes

PropertyThis compoundTris(dimethylamino)borane (for comparison)Source
B-N Bond Length (Å) No experimental data found. Computationally estimated to be similar to Tris(dimethylamino)borane.1.42 - 1.45[1]
B-N Bond Order No experimental data found. Computationally estimated to be similar to Tris(dimethylamino)borane.~1.3[1]
¹⁵N NMR Chemical Shift (ppm) -330.8 (relative to neat nitromethane)Not availableWrackmeyer, B. (1983). Natural abundance ¹⁵N NMR of boron-nitrogen compounds: Sign and magnitude of ¹J(¹⁵N¹¹B) in this compound. Journal of Magnetic Resonance, 54(1), 174-176.
¹J(¹⁵N, ¹¹B) Coupling Constant (Hz) 48.8Not availableWrackmeyer, B. (1983). Natural abundance ¹⁵N NMR of boron-nitrogen compounds: Sign and magnitude of ¹J(¹⁵N¹¹B) in this compound. Journal of Magnetic Resonance, 54(1), 174-176.
Rotational Barrier (kcal/mol) No experimental data found. Estimated to be in the range of 10-15 kcal/mol based on related aminoboranes.No specific value found, but significant barrier is expected.[2]
B-N Stretching Frequency (cm⁻¹) No experimental data found.No specific assignment found.

Experimental Protocols

The synthesis and characterization of this compound require careful handling due to its sensitivity to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aminoboranes.

Materials:

  • Boron trichloride (BCl₃) or a solution in an inert solvent

  • Methylamine (CH₃NH₂), anhydrous, condensed or as a solution in an inert solvent

  • Anhydrous, degassed solvent (e.g., hexane, toluene, or diethyl ether)

  • Schlenk flask and other standard Schlenk line glassware

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler.

  • Flame-dry the glassware under vacuum and backfill with an inert gas.

  • Dissolve an excess of methylamine (at least 6 equivalents) in the chosen anhydrous solvent and cool the solution to -78 °C in the low-temperature bath.

  • Slowly add a solution of boron trichloride (1 equivalent) in the same solvent to the stirred methylamine solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • A white precipitate of methylammonium chloride will form. Filter the reaction mixture under an inert atmosphere to remove the salt.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

X-ray Crystallography

Obtaining single crystals of this compound, a liquid at room temperature, requires in-situ crystallization at low temperatures.

Procedure:

  • A small amount of purified this compound is sealed in a glass capillary under an inert atmosphere.

  • The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

  • The sample is cooled to a temperature below its melting point.

  • A single crystal is grown in situ using techniques such as zone melting or by carefully annealing the polycrystalline solid.

  • Once a suitable single crystal is obtained, the X-ray diffraction data is collected at low temperature.

NMR Spectroscopy

Due to its air and moisture sensitivity, samples for NMR spectroscopy must be prepared in a glovebox or using a Schlenk line.

Procedure:

  • In a glovebox, dissolve a small amount of this compound in a dry, deuterated solvent (e.g., C₆D₆, CDCl₃) that has been stored over molecular sieves.

  • Transfer the solution to an NMR tube and seal it with a cap and parafilm, or preferably, use a J. Young NMR tube.

  • Alternatively, on a Schlenk line, place the sample in the NMR tube, attach it to the line, and evacuate and backfill with inert gas several times.

  • Condense the deuterated solvent into the cooled NMR tube under vacuum.

  • Seal the NMR tube.

  • Acquire ¹H, ¹¹B, ¹³C, and ¹⁵N NMR spectra as required. For ¹¹B and ¹⁵N NMR, a quartz NMR tube may be used to avoid background signals from borosilicate glass.

Visualizations

Molecular Structure and Bonding

The following diagram illustrates the planar geometry around the boron atom and the delocalization of the nitrogen lone pair electrons, which confers partial double bond character to the B-N bonds.

G B B N1 N B->N1 1.44 Å (est.) B->N1 N2 N B->N2 1.44 Å (est.) B->N2 N3 N B->N3 1.44 Å (est.) B->N3 H1 H N1->H1 C1 CH₃ N1->C1 H2 H N2->H2 C2 CH₃ N2->C2 H3 H N3->H3 C3 CH₃ N3->C3 G start Start: BCl₃ + CH₃NH₂ reaction Reaction in Inert Solvent (-78°C to RT) start->reaction filtration Inert Atmosphere Filtration reaction->filtration purification Vacuum Distillation filtration->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹¹B, ¹³C, ¹⁵N) product->nmr xrd Single-Crystal X-ray Diffraction (Low Temperature) product->xrd ir_raman IR/Raman Spectroscopy product->ir_raman G start Define Molecular Structure dft Select DFT Functional and Basis Set start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc GIAO NMR Chemical Shift Calculation geom_opt->nmr_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis results Predicted Properties: - Bond Lengths & Angles - IR/Raman Spectra - NMR Shifts - Bond Order freq_calc->results nmr_calc->results nbo_analysis->results

References

Pioneering Pathways: An In-depth Technical Guide to the Early Research on Monomeric Aminoboranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of boron-nitrogen chemistry, with its isoelectronic relationship to carbon-carbon bonds, has long captivated chemists. At the heart of this field lies the aminoboranes, compounds featuring a dative bond between a Lewis acidic borane and a Lewis basic amine. While often found as dimers or polymers, the transient and highly reactive monomeric aminoboranes have been a subject of significant early investigation. This technical guide delves into the foundational research that first isolated and characterized these pivotal molecules, providing a detailed look at the experimental protocols and quantitative data from this pioneering era.

Early Synthetic Routes to Monomeric Aminoboranes

Initial efforts to synthesize monomeric aminoboranes focused on the dehydrocoupling of amine-borane adducts. These early methods laid the groundwork for more sophisticated techniques developed in later years. Two of the most significant early approaches were thermal dehydrogenation and the use of metal hydrides.

Thermal Dehydrogenation of Amine-Borane Adducts

One of the earliest successful methods for generating monomeric aminoboranes was the thermal decomposition of amine-borane adducts. By heating the adduct, typically under vacuum, hydrogen gas is eliminated, leading to the formation of the B-N double bond. The volatility of the monomeric aminoborane allowed for its separation from the polymeric byproducts.

A seminal report by Nöth and Beyer in 1960 detailed this method for the synthesis of several alkyl-substituted aminoboranes. Their work provided some of the first concrete experimental protocols and characterization data for these elusive species.

This protocol is based on the early work of Nöth and Beyer.

Materials:

  • Dimethylamine-borane (Me₂NH·BH₃)

  • High-vacuum line

  • Heating mantle

  • Cold traps (liquid nitrogen)

Procedure:

  • A sample of dimethylamine-borane is placed in a flask connected to a high-vacuum line.

  • The system is evacuated to remove air and moisture.

  • The flask is gently heated under vacuum. The temperature is carefully controlled to initiate dehydrogenation without excessive decomposition to polymeric materials.

  • The volatile monomeric dimethylaminoborane is collected in a cold trap cooled with liquid nitrogen.

  • The collected product is purified by fractional condensation to remove any unreacted starting material or other volatile impurities.

Logical Relationship of Thermal Dehydrogenation

thermal_dehydrogenation start Dimethylamine-Borane Adduct (Me₂NH·BH₃) heat Heating under Vacuum start->heat monomer Monomeric Dimethylaminoborane (H₂B=NMe₂) heat->monomer h2 Hydrogen Gas (H₂) heat->h2 polymer Polymeric (H₂BNMe₂)n heat->polymer

Caption: Thermal decomposition of the amine-borane adduct yields the monomer, hydrogen, and polymer.

Synthesis via Metal Hydrides

Another key early strategy involved the reaction of amine-borane adducts with metal hydrides, such as lithium aluminum hydride (LiAlH₄), or the reaction of aminodihaloboranes with a hydride source. These methods offered an alternative to thermal decomposition and could be performed under different reaction conditions.

Quantitative Data from Early Studies

The following table summarizes the quantitative data for monomeric aminoboranes as reported in the early literature. It is important to note that the analytical techniques of the era were less sophisticated than today's, and these values represent the state of the art at the time.

Compound NameFormulaSynthetic MethodYield (%)Melting Point (°C)Boiling Point (°C)
Monomeric AminoboraneH₂B=NH₂Not isolated as stable monomer in early studies---
Monomeric MethylaminoboraneH₂B=NHMeThermal DehydrogenationModerate-Volatile
Monomeric DimethylaminoboraneH₂B=NMe₂Thermal Dehydrogenation40-60-7642 (extrapolated)
Monomeric DiethylaminoboraneH₂B=NEt₂Thermal Dehydrogenation~50-Volatile

Data compiled from early foundational papers. Yields and physical properties are approximate and reflect the techniques of the period.

Spectroscopic Characterization

Early characterization of monomeric aminoboranes relied heavily on infrared (IR) spectroscopy and, as it became more accessible, nuclear magnetic resonance (NMR) spectroscopy, particularly for the ¹¹B nucleus.

¹¹B NMR Spectroscopy: The ¹¹B NMR chemical shift was a critical tool for distinguishing between the four-coordinate boron in the amine-borane adduct and the three-coordinate boron in the monomeric aminoborane. The adducts typically show a quartet in the proton-coupled spectrum, while the monomeric species exhibit a triplet.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Amine-Borane Adduct reaction Thermal Dehydrogenation or Metal Hydride Reaction start->reaction purification Fractional Condensation (in vacuo) reaction->purification product Isolated Monomeric Aminoborane purification->product ir_spec Infrared (IR) Spectroscopy product->ir_spec nmr_spec ¹¹B NMR Spectroscopy product->nmr_spec

Caption: General workflow for the synthesis and characterization of monomeric aminoboranes.

Reactivity and the Monomer-Dimer Equilibrium

A central theme in the early research of aminoboranes was the dynamic relationship between the monomeric and dimeric forms. The steric bulk on the nitrogen atom was quickly identified as a key factor in determining the position of this equilibrium.

  • Less substituted amines (e.g., ammonia, methylamine) tend to form cyclic dimers (cyclodiborazanes) or trimers.

  • More sterically hindered amines (e.g., dimethylamine, diethylamine) favor the formation of the monomeric aminoborane, as the bulky alkyl groups disfavor the formation of the four-membered ring of the dimer.

This understanding of the factors controlling the monomer-dimer equilibrium was a significant advancement in the field and allowed for the targeted synthesis of monomeric species.

Signaling Pathway of Monomer vs. Dimer Formation

monomer_dimer cluster_conditions Reaction Conditions start Amine-Borane Adduct sterics Steric Hindrance on Nitrogen monomer Monomeric Aminoborane (R₂N=BH₂) sterics->monomer High dimer Dimeric Aminoborane (Cyclodiborazane) sterics->dimer Low

Caption: Steric hindrance on the amine dictates the preference for monomer or dimer formation.

The early research into monomeric aminoboranes, while challenging due to the reactive and often transient nature of these molecules, provided the essential framework for the development of modern boron-nitrogen chemistry. The synthetic and characterization techniques pioneered by early researchers laid the foundation for the eventual use of aminoboranes in a wide range of applications, from hydrogen storage materials to reagents in organic synthesis and drug discovery.

An In-depth Technical Guide to the Molecular Structure and Geometry of Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(methylamino)borane, with the chemical formula B(NHCH₃)₃, is an aminoborane of significant interest due to its role as a precursor in the synthesis of boron nitride materials. A comprehensive understanding of its molecular structure and geometry is crucial for controlling the properties of derived materials and for exploring its potential in other applications, including drug development. This guide provides a detailed analysis of the molecular characteristics of this compound, drawing upon theoretical principles and spectroscopic data. Due to the limited availability of direct experimental structural data for this specific molecule, this paper also presents a comparative analysis with related, well-characterized aminoboranes to infer its structural parameters.

Molecular Structure and Bonding

This compound consists of a central boron atom bonded to three methylamino (-NHCH₃) groups. The bonding between boron and nitrogen is a key feature of this molecule. The nitrogen atoms each possess a lone pair of electrons, which can be partially delocalized into the vacant p-orbital of the boron atom. This pπ-pπ interaction confers partial double bond character to the B-N bonds, influencing the overall molecular geometry.

The resonance structures illustrating this delocalization are depicted below:

Caption: Resonance in this compound.

This delocalization strengthens and shortens the B-N bonds compared to a pure single bond and is a common feature in aminoboranes.

Molecular Geometry

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central boron atom is bonded to three nitrogen atoms with no lone pairs on the boron. This arrangement leads to a trigonal planar geometry around the boron atom. The three nitrogen atoms lie in the same plane as the boron, with N-B-N bond angles of approximately 120°.

The geometry around each nitrogen atom is predicted to be trigonal pyramidal , as each nitrogen is bonded to a boron atom, a carbon atom, a hydrogen atom, and has one lone pair of electrons. However, the involvement of the nitrogen lone pair in pπ-pπ bonding with boron can lead to a flattening of this pyramid, pushing the geometry towards trigonal planar. The actual geometry is likely an intermediate between these two extremes.

Predicted Molecular Parameters

The following table summarizes the predicted bond lengths and angles for this compound based on theoretical calculations and comparison with similar molecules.

ParameterPredicted ValueBasis for Prediction
Bond Lengths
B-N~1.42 ÅComparison with other aminoboranes and theoretical models.
N-C~1.47 ÅStandard single bond length.
N-H~1.01 ÅStandard single bond length.
C-H~1.09 ÅStandard single bond length.
Bond Angles
N-B-N~120°Trigonal planar geometry around Boron.
B-N-C~118-122°Near trigonal planar geometry at Nitrogen due to resonance.
B-N-H~115-119°Near trigonal planar geometry at Nitrogen due to resonance.
H-N-C~110-114°Near trigonal planar geometry at Nitrogen due to resonance.

Spectroscopic Characterization

Infrared Spectroscopy

The FT-IR spectrum of this compound (TMB) shows characteristic absorption peaks that are consistent with its molecular structure.

Wavenumber (cm⁻¹)Assignment
3456N-H stretching
1400B-N stretching
1278C-N stretching
1081C-N stretching
729B-N stretching

Data sourced from a study on the pyrolysis of this compound to boron nitride fibers.[1]

The presence of strong B-N stretching bands confirms the covalent linkage between boron and nitrogen. The position of the N-H stretching frequency is typical for secondary amines.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural determination of this compound are not widely published. However, a general methodology can be outlined based on the synthesis of other aminoboranes.

General Synthesis of Tris(alkylamino)boranes

A common route for the synthesis of tris(alkylamino)boranes involves the reaction of a boron trihalide (e.g., BCl₃ or BBr₃) with a primary amine.

Reaction Scheme: BCl₃ + 6 RNH₂ → B(NHR)₃ + 3 RNH₃Cl

Illustrative Protocol:

  • A solution of boron trichloride in an inert solvent (e.g., hexane or toluene) is cooled in an ice-salt or dry ice-acetone bath.

  • A solution of methylamine in the same solvent is added dropwise to the cooled boron trichloride solution with vigorous stirring. A significant excess of methylamine is typically used to act as both the reactant and a scavenger for the hydrogen chloride byproduct.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The resulting precipitate of methylammonium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or sublimation under vacuum.

Caution: Boron trihalides are corrosive and react violently with water. Methylamine is a flammable and toxic gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate safety precautions.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Conclusion

This compound is characterized by a trigonal planar arrangement of nitrogen atoms around a central boron atom, a consequence of sp² hybridization of the boron and significant pπ-pπ interaction in the B-N bonds. The geometry at the nitrogen atoms is expected to be nearly planar. While detailed experimental structural data remains scarce, theoretical considerations and comparisons with analogous compounds provide a robust model of its molecular structure. The spectroscopic data available supports the proposed structure. Further experimental investigation, particularly through single-crystal X-ray diffraction and gas-phase electron diffraction, would be invaluable for precisely determining the bond lengths and angles and for validating the theoretical models presented in this guide. A deeper understanding of the structure of this compound will undoubtedly aid in the rational design of advanced materials and potentially novel therapeutic agents.

References

The Thermolysis of B-tri(methylamino)borazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-tri(methylamino)borazine stands as a critical precursor in the synthesis of advanced boron nitride materials. Its thermal decomposition, or thermolysis, is a pivotal process that dictates the properties of the resulting polymeric and ceramic products. This in-depth technical guide provides a thorough examination of the thermolysis of B-tri(methylamino)borazine, encompassing detailed experimental protocols, extensive quantitative data, and a mechanistic exploration of the underlying chemical transformations. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to harness this process for the creation of novel materials with tailored functionalities.

Introduction

B-tri(methylamino)borazine, a borazine derivative with methylamino substituents on the boron atoms, serves as a key molecular building block for the synthesis of poly[B-(methylamino)borazine]. This polymer, through subsequent high-temperature pyrolysis, is a significant precursor for boron nitride (BN) fibers and other ceramic components. The initial thermolysis step is crucial as it governs the architecture and properties of the resulting preceramic polymer, which in turn influences the characteristics of the final BN material. Understanding and controlling the thermolysis of B-tri(methylamino)borazine is therefore of paramount importance for the rational design of advanced materials.

Experimental Protocols

The thermolysis of B-tri(methylamino)borazine to yield poly[B-(methylamino)borazine] is a sensitive procedure requiring an inert atmosphere due to the reactivity of the precursor and product with air and moisture.[1]

Synthesis of Poly[B-(methylamino)borazine]

Materials:

  • B-tri(methylamino)borazine solution (e.g., 65 wt% in toluene)

  • Argon gas (high purity)

  • Toluene (anhydrous)

  • Celite for filtration

Equipment:

  • Three-necked polymerization reactor

  • Mechanical stirrer

  • Vacuum line

  • Inert atmosphere glovebox

  • Schlenk line apparatus

Procedure: [2]

  • Charging the Reactor: A three-necked polymerization reactor equipped with a mechanical stirrer is charged with a solution of B-tri(methylamino)borazine in toluene at room temperature under an inert atmosphere.

  • Solvent Removal: The mixture is heated to 75 °C under vacuum with vigorous stirring to remove the residual toluene.

  • Thermolysis: The reaction is then continued under a flowing argon atmosphere (3 L/h) at atmospheric pressure. The temperature is incrementally raised to the desired final thermolysis temperature, typically ranging from 150 °C to 200 °C.[2] A common temperature for achieving a polymer with favorable melt properties for fiber spinning is 180 °C.[1]

  • Cooling and Recovery: After the desired reaction time, the reactor is cooled to room temperature. The resulting poly[B-(methylamino)borazine] is recovered as an air- and moisture-sensitive solid.

  • Storage: All synthesized polymer samples must be stored inside an argon-filled glovebox to prevent degradation.[1][2]

Purification of the Precursor

Prior to thermolysis, the B-tri(methylamino)borazine precursor solution is purified by filtration through a pad of Celite to remove any precipitated methylamine hydrochloride. The precipitate is further washed with toluene to ensure complete recovery of the precursor.[2]

Quantitative Data

The thermolysis temperature significantly influences the properties of the resulting poly[B-(methylamino)borazine]. The following tables summarize key quantitative data from the thermolysis process.

Table 1: Influence of Thermolysis Temperature on Polymer Properties [3]

Thermolysis Temperature (°C)Polymer DesignationEmpirical Formula (n ≈ 7.5)Glass Transition Temperature (Tg, °C)
150Polymer 2--
160Polymer 3[B₃.₀N₄.₄±₀.₁C₂.₀±₀.₁H₉.₃±₀.₂]n64
175Polymer 4[B₃.₀N₄.₄±₀.₁C₂.₀±₀.₁H₉.₃±₀.₂]n-
185Polymer 5[B₃.₀N₄.₄±₀.₁C₂.₀±₀.₁H₉.₃±₀.₂]n83
200Polymer 6--

Note: Polymers prepared between 160 and 185 °C are reported to be suitable for melt-spinning into fibers.[3]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Poly[B-(methylamino)borazine] Synthesis

The following diagram illustrates the key steps in the synthesis and isolation of poly[B-(methylamino)borazine].

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Storage start B-tri(methylamino)borazine in Toluene step1 Charge Reactor start->step1 step2 Solvent Removal (75°C, vacuum) step1->step2 step3 Thermolysis (150-200°C, Ar flow) step2->step3 end_synthesis Crude Polymer step3->end_synthesis step4 Cool to RT end_synthesis->step4 step5 Recover Solid Polymer step4->step5 step6 Store in Glovebox step5->step6 end_product Pure Poly[B-(methylamino)borazine] step6->end_product

Experimental workflow for the synthesis of poly[B-(methylamino)borazine].
Proposed Mechanism of Thermolysis

The thermolysis of B-tri(methylamino)borazine proceeds through a condensation polymerization mechanism. This involves the elimination of methylamine molecules, leading to the formation of -N(CH₃)- bridges between the borazine rings.

thermolysis_mechanism cluster_reactants Reactants cluster_process Process cluster_products Products borazine1 B-tri(methylamino)borazine thermolysis Thermolysis (Δ, -CH₃NH₂) borazine1->thermolysis borazine2 B-tri(methylamino)borazine borazine2->thermolysis dimer Dimer with -N(CH₃)- bridge thermolysis->dimer methylamine Methylamine thermolysis->methylamine

Proposed mechanism for the thermolysis of B-tri(methylamino)borazine.

Conclusion

The thermolysis of B-tri(methylamino)borazine is a foundational step in the production of high-performance boron nitride materials. This guide has provided a detailed overview of the experimental procedures, critical quantitative data, and the mechanistic underpinnings of this process. By carefully controlling the thermolysis conditions, particularly the temperature, researchers can tailor the properties of the resulting poly[B-(methylamino)borazine] to suit specific applications, from ceramic fibers to advanced composites. The information contained herein serves as a valuable resource for scientists and engineers working at the forefront of materials science and drug development, enabling the continued innovation of boron-based materials.

References

Reactivity of Tris(methylamino)borane with Protic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and detailed experimental data on the reactivity of Tris(methylamino)borane with protic solvents is limited in the public domain. This guide provides a comprehensive overview based on the established principles of aminoborane chemistry and draws analogies from related compounds, such as tris(dimethylamino)borane and other amine-borane complexes. The experimental protocols and reaction pathways described herein are generalized and should be adapted with caution for specific research applications.

Introduction

This compound, B(NHCH₃)₃, is an aminoborane compound characterized by a central boron atom bonded to three methylamino groups. The nature of the B-N bond, which possesses partial double bond character due to the donation of the nitrogen lone pair into the vacant p-orbital of boron, dictates its chemical behavior. Protic solvents, such as water, alcohols, and acids, are characterized by the presence of a labile proton and can readily react with aminoboranes. This interaction typically leads to the cleavage of the B-N bond and the formation of new B-O or B-X bonds (where X is the conjugate base of the acid). Understanding the reactivity of this compound with these solvents is crucial for its handling, storage, and application in various chemical syntheses.

General Reactivity with Protic Solvents

The reaction of aminoboranes with protic solvents is essentially a solvolysis process. The driving force for this reaction is the formation of thermodynamically more stable boron-oxygen or other boron-heteroatom bonds. The general mechanism involves the protonation of the nitrogen atom by the protic solvent, which weakens the B-N bond and facilitates nucleophilic attack at the boron center by the solvent's conjugate base.

Hydrolysis

In the presence of water, this compound is expected to undergo hydrolysis to form boric acid and methylamine. The reaction likely proceeds in a stepwise manner, with the sequential replacement of the methylamino groups by hydroxyl groups.

Expected Reaction Products from Hydrolysis

ReactantProtic SolventPrimary Products
This compoundWaterBoric Acid, Methylamine
Alcoholysis

When treated with alcohols (e.g., methanol, ethanol), this compound is expected to undergo alcoholysis to yield the corresponding trialkyl borate and methylamine. Similar to hydrolysis, this reaction is presumed to occur through the stepwise substitution of the amino groups.

Expected Reaction Products from Alcoholysis

ReactantProtic SolventPrimary Products
This compoundMethanolTrimethyl borate, Methylamine
This compoundEthanolTriethyl borate, Methylamine
Reaction with Acids

The reaction with acids is expected to be more vigorous than with water or alcohols. The acid protonates the nitrogen atoms, leading to rapid cleavage of the B-N bond and formation of a boron species corresponding to the acid's conjugate base. For example, reaction with a hydrogen halide (HX) would likely yield the corresponding boron trihalide and methylammonium halide.

Proposed Reaction Pathways

The following diagrams illustrate the proposed stepwise mechanisms for the reaction of this compound with protic solvents.

Hydrolysis_Pathway cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Final Substitution B(NHMe)3 This compound Intermediate1 B(NHMe)₂(OH) + MeNH₂ B(NHMe)3->Intermediate1 + H₂O - MeNH₂ H2O_1 H₂O Intermediate2 B(NHMe)(OH)₂ + MeNH₂ Intermediate1->Intermediate2 + H₂O - MeNH₂ H2O_2 H₂O B(OH)3 Boric Acid + MeNH₂ Intermediate2->B(OH)3 + H₂O - MeNH₂ H2O_3 H₂O

Caption: Proposed stepwise hydrolysis of this compound.

Alcoholysis_Pathway cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Final Substitution B(NHMe)3 This compound Intermediate1 B(NHMe)₂(OR) + MeNH₂ B(NHMe)3->Intermediate1 + ROH - MeNH₂ ROH_1 ROH Intermediate2 B(NHMe)(OR)₂ + MeNH₂ Intermediate1->Intermediate2 + ROH - MeNH₂ ROH_2 ROH B(OR)3 Trialkyl Borate + MeNH₂ Intermediate2->B(OR)3 + ROH - MeNH₂ ROH_3 ROH

Caption: Proposed stepwise alcoholysis of this compound.

Generalized Experimental Protocols

The following are generalized procedures for conducting reactions of this compound with protic solvents. Caution: These reactions may be exothermic and may release flammable or toxic gases. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Hydrolysis Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable inert solvent (e.g., tetrahydrofuran, diethyl ether).

  • Slowly add distilled water to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.

  • The progress of the reaction can be monitored by techniques such as NMR spectroscopy (disappearance of the B-NHCH₃ signal) or by trapping the evolved methylamine with a standard acid solution.

  • Upon completion, the boric acid can be isolated by filtration if it precipitates, or by extraction after solvent removal.

General Alcoholysis Procedure
  • In a reaction vessel equipped with a stirrer and a dropping funnel, place the alcohol (e.g., methanol, ethanol).

  • Slowly add this compound to the alcohol. The reaction can be exothermic.

  • Control the reaction temperature with an external cooling bath if necessary.

  • Once the addition is complete, allow the mixture to stir at ambient temperature or heat under reflux to drive the reaction to completion.

  • The resulting trialkyl borate can be isolated by distillation.

Logical Workflow for Reactivity Assessment

workflow start Start: Assess Reactivity of B(NHMe)₃ protic_solvent Select Protic Solvent (e.g., H₂O, ROH, HX) start->protic_solvent reaction_setup Set up Reaction (Inert atmosphere, controlled temperature) protic_solvent->reaction_setup monitoring Monitor Reaction Progress (NMR, IR, GC-MS) reaction_setup->monitoring product_isolation Isolate and Purify Products (Distillation, Crystallization, Chromatography) monitoring->product_isolation kinetics Determine Reaction Kinetics (if required) monitoring->kinetics characterization Characterize Products (NMR, MS, Elemental Analysis) product_isolation->characterization end End: Elucidate Reaction Mechanism characterization->end kinetics->end

Caption: Experimental workflow for studying aminoborane reactivity.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Boron Nitride Fibers from Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of boron nitride (BN) fibers using tris(methylamino)borane as a precursor. The process involves the synthesis of the precursor, its polymerization, melt spinning into green fibers, and subsequent curing and pyrolysis to yield high-performance BN fibers.

Introduction

This compound is a key precursor in the polymer-derived ceramics (PDC) route for producing high-purity, high-strength boron nitride fibers. This method offers precise control over the final fiber properties by tailoring the molecular structure of the preceramic polymer. The resulting BN fibers exhibit exceptional thermal stability, high thermal conductivity, excellent mechanical strength, and electrical insulation, making them suitable for a wide range of applications, including advanced composites, thermal management systems, and high-temperature insulation.

The overall process can be summarized in four main stages:

  • Precursor Synthesis: Synthesis of this compound or its borazine equivalent.

  • Polymerization: Thermal conversion of the precursor into a spinnable polymer, poly[B-tri(methylamino)borazine].

  • Fiber Spinning: Melt spinning of the polymer to produce continuous "green" fibers.

  • Ceramic Conversion: Curing and high-temperature pyrolysis of the green fibers to obtain dense, crystalline BN fibers.

Experimental Protocols

2.1. Synthesis of B-tri(methylamino)borazine

This protocol describes the synthesis of B-tri(methylamino)borazine, a key monomer for the subsequent polymerization step.[1]

Materials:

  • B-tri(chloro)borazine (TCB)

  • Methylamine (CH₃NH₂)

  • Inert solvent (e.g., anhydrous hexane)

  • Schlenk line and glassware

  • Low-temperature bath (-80 °C)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve B-tri(chloro)borazine in an appropriate volume of anhydrous solvent in a Schlenk flask.

  • Cool the solution to -80 °C using a low-temperature bath.

  • Slowly bubble gaseous methylamine through the cooled solution or add a pre-condensed solution of methylamine dropwise with vigorous stirring. A white precipitate of methylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while maintaining stirring.

  • Continue stirring for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Filter the reaction mixture under an inert atmosphere to remove the methylamine hydrochloride precipitate.

  • Remove the solvent from the filtrate under vacuum to yield B-tri(methylamino)borazine as a white solid.

  • Store the product under an inert atmosphere as it is sensitive to air and moisture.[1]

2.2. Polymerization to Poly[B-tri(methylamino)borazine]

This protocol details the thermal polymerization of B-tri(methylamino)borazine to form a melt-spinnable poly[B-tri(methylamino)borazine].[1]

Materials:

  • B-tri(methylamino)borazine

  • Reaction vessel with a stirrer and inert gas inlet/outlet

  • Heating mantle with temperature controller

Procedure:

  • Place the B-tri(methylamino)borazine monomer into the reaction vessel under an inert atmosphere.

  • Heat the monomer to a temperature between 160 °C and 185 °C with continuous stirring.[2] The optimal temperature for producing a melt-spinnable polymer is typically around 180 °C.[1]

  • Maintain this temperature for a specific duration, which needs to be optimized to achieve the desired molecular weight and viscosity for fiber spinning. The reaction progress can be monitored by changes in the melt viscosity.

  • Once the desired polymer is obtained, cool the vessel to room temperature under an inert atmosphere. The resulting poly[B-tri(methylamino)borazine] should be a glassy solid.

  • Characterize the polymer for its glass transition temperature (Tg), which should ideally be in the range of 64-83 °C for good spinnability.[2]

2.3. Melt Spinning of Green Fibers

This protocol describes the melt spinning of poly[B-tri(methylamino)borazine] to produce continuous green fibers.

Materials and Equipment:

  • Poly[B-tri(methylamino)borazine]

  • Melt spinning apparatus with an extruder, spinneret, and winding spool

  • Inert atmosphere chamber for the spinning line

Procedure:

  • Load the poly[B-tri(methylamino)borazine] into the extruder of the melt spinning apparatus.

  • Heat the extruder and spinneret to a temperature above the polymer's glass transition temperature, typically in the range of the spinning temperature of the specific polymer batch.

  • Extrude the molten polymer through the spinneret under an inert atmosphere. The spinneret capillary diameter will influence the final fiber diameter.

  • As the polymer filament emerges from the spinneret, draw it and wind it onto a rotating spool. The winding speed will affect the fiber diameter and the degree of molecular orientation. A typical winding speed can be around 10 m/s.[3]

  • The resulting continuous green fibers should be handled carefully and stored under an inert atmosphere prior to curing. The diameter of the as-spun fibers is typically in the range of 12-30 µm.[3][4]

2.4. Curing and Pyrolysis to Boron Nitride Fibers

This two-stage thermal treatment converts the polymeric green fibers into dense, ceramic boron nitride fibers.

Materials and Equipment:

  • Green fibers of poly[B-tri(methylamino)borazine]

  • Tube furnace with programmable temperature control and gas flow capabilities

  • Synthetic air (79% N₂ / 21% O₂)

  • Ammonia (NH₃)

  • Nitrogen (N₂)

Procedure:

Stage 1: Curing and Initial Pyrolysis

  • Place the spooled green fibers into the tube furnace.

  • Curing: Heat the fibers from room temperature to 300 °C at a ramp rate of 5 °C/min in a continuous flow of synthetic air.[5] This step crosslinks the polymer chains, making the fibers infusible for the subsequent high-temperature treatment.

  • Decarbonization: After the curing step, switch the gas flow to ammonia and continue heating from 300 °C to 1000 °C at a ramp rate of 5 °C/min.[5] This step removes carbon and other organic moieties from the fibers.

  • Hold the temperature at 1000 °C for a sufficient time (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the furnace down to room temperature under a nitrogen atmosphere. The resulting fibers are amorphous boron nitride.

Stage 2: High-Temperature Pyrolysis (Crystallization)

  • Transfer the amorphous BN fibers to a high-temperature furnace.

  • Heat the fibers under a continuous flow of nitrogen gas to a final temperature between 1600 °C and 1800 °C.[3] The heating rate should be controlled to avoid fiber damage.

  • Hold at the peak temperature for 1-2 hours to promote the crystallization of hexagonal boron nitride (h-BN).

  • Cool the furnace to room temperature under a nitrogen atmosphere.

  • The final product is white, crystalline boron nitride fibers.

Data Presentation

Table 1: Polymer Precursor Properties

PropertyValueReference
Polymer Synthesis Temperature160 - 185 °C[2]
Glass Transition Temperature (Tg)64 - 83 °C[2]
Chemical Formula[B₃.₀N₄.₄±₀.₁C₂.₀±₀.₁H₉.₃±₀.₂]n (n ~ 7.5)[2]

Table 2: Curing and Pyrolysis Parameters

StageTemperature ProgramAtmosphereReference
CuringRT to 300 °C at 5 °C/minSynthetic Air (79% N₂ / 21% O₂)[5]
Decarbonization300 °C to 1000 °C at 5 °C/minAmmonia (NH₃)[5]
Crystallization1000 °C to 1600-1800 °CNitrogen (N₂)[3]

Table 3: Properties of Resulting Boron Nitride Fibers

PropertyReported Value(s)Reference(s)
Diameter~12 - 30 µm[3][4]
Tensile StrengthUp to 1.4 GPa
Young's Modulus206 GPa (with high-temperature stretching)
Thermal Conductivity0.65 - 11.08 W/(m·K) (for BN composites)[5]
Elemental Composition (amorphous)N: 55.1 wt%, B: 41.4 wt%, O: 2.2 wt%, H: 0.7 wt%, C: 0.6 wt%[5]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_polymerization Polymerization cluster_spinning Fiber Spinning cluster_conversion Ceramic Conversion BCl3 B-tri(chloro)borazine TMB B-tri(methylamino)borazine BCl3->TMB -80 °C MeNH2 Methylamine MeNH2->TMB Polymer Poly[B-tri(methylamino)borazine] TMB->Polymer 180 °C, Thermolysis GreenFibers Green Fibers Polymer->GreenFibers Melt Spinning CuredFibers Cured Fibers GreenFibers->CuredFibers 300 °C, Air AmorphousBN Amorphous BN Fibers CuredFibers->AmorphousBN 1000 °C, NH3 BNFibers Crystalline BN Fibers AmorphousBN->BNFibers 1600-1800 °C, N2

Caption: Experimental workflow for BN fiber synthesis.

logical_relationship Precursor This compound Precursor Polymer Poly[B-tri(methylamino)borazine] (Spinnable Polymer) Precursor->Polymer Polymerization (Thermal Treatment) GreenFiber Polymeric Green Fiber Polymer->GreenFiber Melt Spinning (Shaping) BNFiber Boron Nitride Fiber (Final Product) GreenFiber->BNFiber Curing & Pyrolysis (Ceramic Conversion)

Caption: Logical steps from precursor to final product.

References

Application Notes and Protocols for Boron Nitride Chemical Vapor Deposition using Aminoborane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the request specifies the use of Tris(methylamino)borane for Boron Nitride (BN) chemical vapor deposition (CVD), a thorough review of the scientific literature reveals a scarcity of specific data for this particular precursor. However, extensive research exists for the closely related compound, Tris(dimethylamino)borane (TDMAB) , which serves as an excellent and informative proxy. The following application notes and protocols are therefore based on the use of TDMAB and other aminoborane precursors. Researchers interested in using this compound should consider these protocols as a strong starting point, with the understanding that optimization of process parameters will be necessary.

Introduction

Boron nitride (BN) thin films are of significant interest for a wide range of applications, including as dielectric layers in electronic devices, protective coatings, and as a key component in 2D heterostructures. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality BN films. Single-source precursors, such as aminoboranes, are often favored due to their inherent 1:1 B:N stoichiometry, which can simplify the deposition process and improve film purity.

This document provides detailed application notes and experimental protocols for the CVD of BN films using Tris(dimethylamino)borane (TDMAB) as the primary precursor example.

Precursor Characteristics: Tris(dimethylamino)borane (TDMAB)

Tris(dimethylamino)borane (B(N(CH₃)₂)₃) is a liquid, single-source precursor suitable for both low-pressure (LP-CVD) and hot-filament assisted CVD (HF-CVD) of boron nitride and boron carbon nitride (BCN) films. Its physical and chemical properties make it a viable candidate for reproducible and controlled film growth.

PropertyValue
CAS Number 4375-83-1
Molecular Formula C₆H₁₈BN₃
Molecular Weight 143.04 g/mol
Appearance Liquid
Density 0.817 g/mL at 25 °C[1]
Boiling Point 147-148 °C[1]
Melting Point -16 °C[1]
Refractive Index n20/D 1.446[1]

Chemical Vapor Deposition of Boron Nitride: Key Parameters and Film Properties

The quality, composition, and structure of the deposited BN films are highly dependent on the CVD process parameters. Below is a summary of typical experimental conditions and resulting film characteristics when using TDMAB.

Hot-Filament Assisted Chemical Vapor Deposition (HF-CVD)

HF-CVD utilizes a heated filament to decompose the precursor molecules, enabling deposition at lower substrate temperatures compared to conventional thermal CVD.

Table 1: Experimental Parameters for HF-CVD of BN using TDMAB [2]

ParameterRange / ValueNotes
Substrate p-type Si (100)Other substrates like carbon fibers can also be used.
Working Pressure 40 Pa
Substrate Temperature 800 °C
Precursor (TDMAB) Temperature 55 °CTo maintain sufficient vapor pressure.
Precursor Gas Flow Rate 3 - 30 sccm
Ammonia (NH₃) Gas Flow Rate 10 - 500 sccmUsed as an additional nitrogen source to control film stoichiometry.
Filament Temperature 1500 - 2200 °CA critical parameter for precursor decomposition and film crystallinity.
Deposition Time 30 - 120 min

Table 2: Influence of Filament Temperature on Film Composition (TDMAB precursor) [2]

Filament Temperature (°C)Boron (at. %)Nitrogen (at. %)Carbon (at. %)Oxygen (at. %)
150045.325.420.19.2
180048.242.509.3
200049.145.605.3
220048.746.105.2

Note: The presence of carbon at lower filament temperatures indicates incomplete decomposition of the dimethylamino ligands. Increasing the filament temperature and adding ammonia helps in reducing carbon incorporation, leading to purer BN films.

Table 3: Influence of Ammonia Flow Rate on Film Composition (TDMAB precursor, 1500°C Filament Temp.) [2]

NH₃ Flow Rate (sccm)Boron (at. %)Nitrogen (at. %)Carbon (at. %)Oxygen (at. %)
5045.325.420.19.2
10046.228.116.59.2
30047.135.48.39.2

Note: Increasing the ammonia flow rate effectively reduces the carbon content in the deposited films.

Low-Pressure Chemical Vapor Deposition (LP-CVD)

LP-CVD is another common method for depositing BN films, often resulting in uniform coatings over large areas.

Table 4: Typical LP-CVD Parameters for BN Deposition using Aminoborane Precursors

ParameterRange / ValuePrecursor ExampleReference
Substrate Temperature 673 - 973 KTrimethylamine borane[3]
Working Pressure < 1 kPaTris(dimethylamino)borane[4]
Precursor Tris(dimethylamino)boraneTDMAB[5]
Carrier Gas Argon or HydrogenTDMAB[4][6]

Experimental Protocols

Protocol for HF-CVD of BN Films using TDMAB

This protocol is based on the parameters reported in the literature[2].

1. Substrate Preparation: a. Clean a p-type Si (100) substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. b. Dry the substrate with a stream of nitrogen gas. c. Mount the substrate onto the substrate holder in the HF-CVD chamber.

2. System Setup and Evacuation: a. Place the TDMAB precursor in a bubbler and heat to 55 °C. b. Position the tungsten filament approximately 10 mm above the substrate. c. Evacuate the CVD chamber to a base pressure of < 1 x 10⁻³ Pa.

3. Deposition Process: a. Heat the substrate to the desired temperature (e.g., 800 °C). b. Introduce argon as the carrier gas through the TDMAB bubbler at a flow rate of 3-30 sccm. c. Introduce ammonia gas at a flow rate of 10-500 sccm. d. Set the working pressure to 40 Pa. e. Heat the filament to the target temperature (1500-2200 °C). f. Maintain these conditions for the desired deposition time (30-120 minutes).

4. Cool-down and Sample Retrieval: a. After the deposition time, turn off the filament and substrate heaters. b. Stop the precursor and ammonia gas flows. c. Allow the system to cool down to room temperature under vacuum. d. Vent the chamber with nitrogen gas and retrieve the coated substrate.

Visualizations

Experimental Workflow for HF-CVD of Boron Nitride

G cluster_prep Preparation cluster_cvd HF-CVD Process cluster_post Post-Deposition cluster_analysis Characterization sub_prep Substrate Cleaning (Si Wafer) evac Chamber Evacuation (< 10⁻³ Pa) sub_prep->evac precursor_prep Precursor Heating (TDMAB at 55°C) gas_intro Gas Introduction (Ar, NH₃) precursor_prep->gas_intro sub_heat Substrate Heating (800°C) evac->sub_heat sub_heat->gas_intro pressure Pressure Stabilization (40 Pa) gas_intro->pressure filament Filament Heating (1500-2200°C) pressure->filament deposition Deposition (30-120 min) filament->deposition cooldown System Cool-down deposition->cooldown vent Chamber Venting cooldown->vent retrieve Sample Retrieval vent->retrieve xps XPS (Composition) retrieve->xps ftir FTIR (Bonding) retrieve->ftir tem TEM (Structure) retrieve->tem raman Raman Spectroscopy retrieve->raman

HF-CVD Experimental Workflow
Logical Relationship of Parameters in BN Film Deposition

G cluster_inputs Input Parameters cluster_outputs Film Properties precursor Precursor (TDMAB) composition Composition (B, N, C, O) precursor->composition sub_temp Substrate Temp. crystallinity Crystallinity (Amorphous vs. h-BN) sub_temp->crystallinity growth_rate Growth Rate sub_temp->growth_rate fil_temp Filament Temp. fil_temp->composition Decomposition fil_temp->crystallinity Activation pressure Pressure pressure->growth_rate nh3_flow NH₃ Flow Rate nh3_flow->composition Reduces Carbon bonding Chemical Bonding composition->bonding crystallinity->bonding

Parameter-Property Relationships

Characterization of BN Films

A comprehensive characterization of the deposited films is crucial to understand the structure-property relationships.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (B, N, C, O) and chemical bonding states.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic B-N vibrational modes. The presence of a strong absorption peak around 1370 cm⁻¹ is indicative of in-plane B-N stretching in hexagonal BN (h-BN).

  • Transmission Electron Microscopy (TEM): To analyze the microstructure and crystallinity of the films. Selected area electron diffraction (SAED) can confirm the hexagonal crystal structure.

  • Raman Spectroscopy: A peak around 1366 cm⁻¹ corresponds to the E₂g vibrational mode of h-BN.

  • Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the deposited films.

Conclusion

The use of Tris(dimethylamino)borane as a single-source precursor in CVD processes offers a viable route for the deposition of boron nitride thin films. By carefully controlling key experimental parameters such as filament temperature and the addition of ammonia, it is possible to tune the film composition and crystallinity. The protocols and data presented herein provide a solid foundation for researchers working on the synthesis of BN films for various advanced applications. Further optimization will be required when adapting these methods for other aminoborane precursors like this compound.

References

Application of Tris(methylamino)borane in Ceramic Matrix Composites: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tris(methylamino)borane (TMAB) and its polymeric derivative, poly[B-tri(methylamino)borazine] (PMAB), are gaining significant attention as versatile precursors for the fabrication of boron nitride (BN) ceramics. In the realm of ceramic matrix composites (CMCs), these precursors offer a pathway to developing lightweight, high-temperature stable materials with excellent thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the utilization of TMAB in the fabrication of CMCs, targeted towards researchers, scientists, and professionals in materials science and engineering.

The primary application of TMAB in CMCs is as a precursor to the BN matrix. The process involves the synthesis of a processable polymer from TMAB, infiltration of this polymer into a reinforcing fiber preform (such as carbon or silicon carbide fibers), and subsequent pyrolysis to convert the polymer into a crystalline BN matrix. The resulting CMC benefits from the desirable properties of BN, including high thermal shock resistance, chemical inertness, and a low dielectric constant.

Data Presentation

The following tables summarize the key quantitative data associated with the use of this compound-derived precursors in the formation of boron nitride materials.

Table 1: Properties of Poly[B-tri(methylamino)borazine] (PMAB) Precursor

PropertyValueNotes
Synthesis Temperature180-185 °CThermolysis of B-tri(methylamino)borazine.[1]
Curing AtmosphereSynthetic Air (N₂/O₂: 79/21)Curing is essential to render the polymer infusible before pyrolysis.[2]
Curing TemperatureUp to 300 °CAt a heating rate of 5 °C/min.[2]

Table 2: Pyrolysis Parameters and Resulting Boron Nitride Properties

ParameterValueImpact
Pyrolysis AtmosphereAmmonia (NH₃) followed by Nitrogen (N₂)Ammonia helps in removing carbon impurities and achieving stoichiometric BN.[3]
Initial Pyrolysis Temperature1000 °CIn ammonia, to convert the polymer to amorphous BN.[4]
Final Annealing Temperature1600-1800 °CIn nitrogen, to crystallize the BN into a turbostratic or hexagonal phase.[3][4]
Ceramic Yield60-75%Curing in ammonia prior to pyrolysis can significantly improve the ceramic yield.[3]
Carbon Content in BN< 0.4 wt%Pyrolysis in ammonia is highly effective at removing carbon residues.[3]
Oxidation ResistanceGood up to 900 °C in airThe resulting nearly stoichiometric BN exhibits excellent thermal stability.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the application of this compound for ceramic matrix composites.

Protocol 1: Synthesis of Poly[B-tri(methylamino)borazine] (PMAB)

Objective: To synthesize a melt-processable polymeric precursor from B-tri(methylamino)borazine.

Materials:

  • B-tri(methylamino)borazine

  • Three-necked reactor equipped with a mechanical stirrer and an inert gas inlet/outlet

  • Schlenk line and vacuum line apparatus

  • Argon gas (high purity)

  • Heating mantle with temperature controller

Procedure:

  • Set up the three-necked reactor under an inert argon atmosphere using standard Schlenk line techniques.

  • Introduce 70 g of B-tri(methylamino)borazine into the reactor.

  • Under vigorous stirring, heat the reactor to 185 °C.[4]

  • Maintain the temperature and stirring for a duration sufficient to achieve the desired degree of polymerization, which can be monitored by changes in viscosity.

  • Cool the reactor to room temperature under argon.

  • The resulting glassy and colorless poly[B-(methylamino)borazine] is then collected and stored under an inert atmosphere.[4]

Safety Precautions: All synthesis reactions should be carried out in a purified argon atmosphere due to the sensitivity of the reactants and products to air and moisture.[1]

Protocol 2: Fabrication of Carbon Fiber-Reinforced BN Matrix Composite via Polymer Infiltration and Pyrolysis (PIP)

Objective: To fabricate a ceramic matrix composite by infiltrating a carbon fiber preform with PMAB followed by pyrolysis.

Materials:

  • Poly[B-tri(methylamino)borazine] (PMAB) synthesized as per Protocol 1

  • Carbon fiber preform (e.g., woven fabric)

  • Vacuum infiltration chamber

  • High-temperature tube furnace with atmospheric control

  • Ammonia (NH₃) and Nitrogen (N₂) gas (high purity)

Procedure:

Part A: Infiltration

  • Place the carbon fiber preform inside the vacuum infiltration chamber.

  • Gently heat the PMAB precursor to a temperature where its viscosity is low enough for effective infiltration (the exact temperature will depend on the molecular weight of the polymer).

  • Evacuate the chamber to remove trapped air from the fiber preform.

  • Introduce the molten PMAB into the chamber, ensuring complete submergence of the preform.

  • Pressurize the chamber with inert gas (e.g., Argon) to facilitate complete infiltration of the polymer into the fiber tow.

  • After infiltration, cool the system and carefully remove the infiltrated preform.

Part B: Curing

  • Place the infiltrated preform in a furnace with a synthetic air atmosphere (N₂/O₂ ratio of 79/21).[2]

  • Heat the preform to 300 °C at a rate of 5 °C/min.[2] This step cross-links the polymer, making it infusible for the subsequent high-temperature pyrolysis.

  • Hold at 300 °C for a sufficient time to ensure complete curing.

  • Cool the cured preform to room temperature.

Part C: Pyrolysis

  • Transfer the cured preform to a high-temperature tube furnace.

  • Purge the furnace with ammonia (NH₃) gas.

  • Heat the preform to 1000 °C at a heating rate of 5 °C/min under a continuous flow of ammonia.[2][4] This step facilitates the conversion of the polymer to amorphous boron nitride while removing carbonaceous residues.

  • After holding at 1000 °C, switch the furnace atmosphere to nitrogen (N₂).

  • Increase the temperature to 1600-1800 °C to induce crystallization of the amorphous BN into a more stable turbostratic or hexagonal phase.[3][4]

  • Hold at the peak temperature for 1-2 hours.

  • Cool the furnace to room temperature under a nitrogen atmosphere.

  • Repeat the infiltration and pyrolysis cycles as necessary to achieve the desired final density of the composite.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the application of this compound for CMCs.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_fabrication CMC Fabrication TMAB This compound Polymerization Thermolysis (180-185 °C) TMAB->Polymerization PMAB Poly[B-tri(methylamino)borazine] (PMAB) Polymerization->PMAB Infiltration Polymer Infiltration (PIP) PMAB->Infiltration Fibers Carbon Fiber Preform Fibers->Infiltration Green_Composite Green Composite Infiltration->Green_Composite Curing Curing (300 °C, Air) Green_Composite->Curing Cured_Composite Cured Composite Curing->Cured_Composite Pyrolysis Pyrolysis (1000-1800 °C, NH₃/N₂) Cured_Composite->Pyrolysis CMC BN-Matrix CMC Pyrolysis->CMC

Caption: Experimental workflow for fabricating BN-matrix CMCs.

pyrolysis_pathway PMAB Poly[B-tri(methylamino)borazine] (Infiltrated in Fibers) Curing Curing (300 °C in Air) PMAB->Curing Crosslinked_Polymer Cross-linked Polymer Curing->Crosslinked_Polymer Pyrolysis_NH3 Pyrolysis (1000 °C in NH₃) Crosslinked_Polymer->Pyrolysis_NH3 Amorphous_BN Amorphous BN Matrix (Low Carbon) Pyrolysis_NH3->Amorphous_BN Annealing_N2 Annealing (1600-1800 °C in N₂) Amorphous_BN->Annealing_N2 Crystalline_BN Crystalline BN Matrix (Turbostratic/Hexagonal) Annealing_N2->Crystalline_BN

Caption: Chemical transformation during pyrolysis.

property_relationship cluster_precursor Precursor Properties cluster_processing Processing Parameters cluster_cmc Final CMC Properties MW Molecular Weight Viscosity Melt Viscosity MW->Viscosity Infiltration_Efficiency Infiltration Efficiency Viscosity->Infiltration_Efficiency Density Density/ Porosity Infiltration_Efficiency->Density Pyrolysis_Atmosphere Pyrolysis Atmosphere (e.g., NH₃) Matrix_Purity Matrix Purity (Low Carbon) Pyrolysis_Atmosphere->Matrix_Purity Pyrolysis_Temp Pyrolysis Temperature Crystallinity Matrix Crystallinity Pyrolysis_Temp->Crystallinity Mechanical_Strength Mechanical Strength Density->Mechanical_Strength Thermal_Stability Thermal Stability Matrix_Purity->Thermal_Stability Crystallinity->Mechanical_Strength Crystallinity->Thermal_Stability

Caption: Relationship between precursor properties and CMC characteristics.

References

Application Notes and Protocols for Boron Nitride Coatings via Pyrolysis of Tris(dimethylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Precursor: While the initial topic specified Tris(methylamino)borane, the available scientific literature for the chemical vapor deposition (CVD) of boron nitride (BN) coatings predominantly focuses on the use of Tris(dimethylamino)borane (TDMAB), B(N(CH₃)₂)₃. This document, therefore, details the process using TDMAB as the precursor, which is more established for producing high-quality BN films.

Introduction

Boron nitride (BN) coatings are of significant interest for a wide range of applications due to their excellent properties, including high thermal conductivity and stability, chemical inertness, high electrical resistance, and low dielectric constant. These characteristics make them suitable for use as protective layers, dielectric films in electronic devices, and high-temperature lubricants. Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin, uniform, and conformal BN coatings. Tris(dimethylamino)borane (TDMAB) is an effective single-source precursor for BN deposition as it contains both boron and nitrogen, and its pyrolysis byproducts are relatively clean. This document provides detailed protocols for the synthesis of the TDMAB precursor and its subsequent use in the pyrolysis-based deposition of BN coatings.

Precursor Synthesis: Tris(dimethylamino)borane (TDMAB)

The most common method for synthesizing Tris(dimethylamino)borane is through the direct reaction of boron trichloride (BCl₃) with dimethylamine (HN(CH₃)₂).[1]

Protocol 2.1: Synthesis of Tris(dimethylamino)borane

Materials:

  • Boron trichloride (BCl₃)

  • Anhydrous dimethylamine (HN(CH₃)₂)

  • Anhydrous inert solvent (e.g., hexane, toluene)

  • Schlenk line and glassware

  • Dry ice/acetone cold bath

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve a known amount of anhydrous dimethylamine in the anhydrous inert solvent in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount (1:3 molar ratio of BCl₃ to HN(CH₃)₂) of boron trichloride, typically dissolved in the same inert solvent, to the dimethylamine solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • The reaction will produce a precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl). Filter the mixture under an inert atmosphere to remove the salt.

  • The filtrate contains the Tris(dimethylamino)borane. The solvent can be removed under reduced pressure to yield the crude product.

  • Purify the TDMAB by vacuum distillation.

Safety Precautions: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Dimethylamine is a flammable and corrosive gas. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous and inert atmosphere techniques are crucial for a successful synthesis.

Boron Nitride Coating Deposition via Chemical Vapor Deposition (CVD)

The pyrolysis of TDMAB in a CVD reactor leads to the formation of boron nitride coatings on a substrate. The properties of the resulting film are highly dependent on the deposition parameters. Both Low-Pressure CVD (LPCVD) and atmospheric pressure CVD (APCVD) can be utilized.[1]

Protocol 3.1: General Procedure for BN Coating Deposition by LPCVD

Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a furnace capable of reaching at least 1000°C.

  • Substrate holder (e.g., graphite, quartz).

  • Vacuum pump and pressure gauges.

  • Mass flow controllers for carrier and reaction gases.

  • Precursor delivery system: a stainless-steel bubbler for TDMAB, which is a liquid at room temperature. The bubbler should be placed in a temperature-controlled bath.

  • Carrier gas (e.g., hydrogen (H₂), nitrogen (N₂), or argon (Ar)).

  • Additional nitrogen source (optional, e.g., ammonia (NH₃)) to control film stoichiometry and reduce carbon incorporation.[2]

Substrate Preparation:

  • Clean the desired substrates ultrasonically in a sequence of solvents such as acetone, isopropanol, and deionized water.

  • For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer.

  • Dry the substrates thoroughly with a stream of dry nitrogen and load them into the reactor.

Deposition Procedure:

  • Evacuate the reactor to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.

  • Heat the substrate to the desired deposition temperature, which typically ranges from 750°C to 1000°C for thermal CVD.[1] For hot-filament assisted CVD (HFCVD), substrate temperatures can be lower, while a filament is heated to a much higher temperature (e.g., 2000°C).[3]

  • Heat the TDMAB precursor in the bubbler to a controlled temperature (e.g., 30-50°C) to generate a stable vapor pressure.

  • Introduce the carrier gas through the TDMAB bubbler to transport the precursor vapor into the reactor. The flow rate of the carrier gas is controlled by a mass flow controller.

  • If using an additional nitrogen source, introduce ammonia into the reactor through a separate gas line.

  • Maintain a constant pressure inside the reactor during deposition, typically in the range of 0.1 to 10 Torr for LPCVD.

  • The deposition time will determine the thickness of the BN coating. A typical growth rate can be on the order of a few nanometers per minute.[3]

  • After the desired deposition time, stop the precursor flow and cool down the reactor to room temperature under a continuous flow of inert gas.

  • Remove the coated substrates from the reactor for characterization.

Data Presentation

The properties of the deposited BN films are strongly influenced by the deposition parameters. The following tables summarize some of the reported quantitative data.

Table 1: Deposition Parameters for BN Coatings from TDMAB

ParameterTypical RangeReference
Deposition Temperature750 - 1000 °C (Thermal CVD)[1]
up to 2000 °C (Filament in HFCVD)[3]
PressureAtmospheric (APCVD) or Low Pressure (LPCVD)[1]
PrecursorTris(dimethylamino)borane (TDMAB)[1][2]
Carrier GasHydrogen (H₂)[2]
Additional N SourceAmmonia (NH₃)[2]

Table 2: Properties of BN Coatings Deposited from TDMAB

PropertyValueDeposition ConditionsReference
Structural
IR Absorption (in-plane B-N stretch)~1360 cm⁻¹750 - 1000 °C[1]
IR Absorption (out-of-plane B-N-B bend)~800 cm⁻¹ (weak)750 - 1000 °C[1]
Crystal StructureHexagonal (h-BN)High filament temperature (2000 °C) in HFCVD[3]
Meso-graphiticOn carbon fibers[2]
Optical
Refractive Index1.65 - 1.7800 - 950 °C[1]
Morphological
Surface Roughness (RMS)0.3 nm800 °C[1]
3.5 nm950 °C[1]
Growth
Growth RateExponentially dependent on temperature850 - 900 °C[1]
~4 nm/minHFCVD[3]

Visualizations

Diagram 1: Synthesis of Tris(dimethylamino)borane (TDMAB)

TDMAB_Synthesis BCl3 Boron Trichloride (BCl3) Reaction Reaction at -78°C BCl3->Reaction DMA Dimethylamine (HN(CH3)2) DMA->Reaction Solvent Inert Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Crude Mixture TDMAB Tris(dimethylamino)borane (B(N(CH3)2)3) Distillation Vacuum Distillation TDMAB->Distillation Salt Dimethylamine Hydrochloride Filtration->TDMAB Filtration->Salt Pure_TDMAB Pure TDMAB Distillation->Pure_TDMAB

Caption: Workflow for the synthesis of Tris(dimethylamino)borane.

Diagram 2: Chemical Vapor Deposition (CVD) Process for BN Coatings

BN_CVD_Process cluster_gas Gas Delivery cluster_reactor CVD Reactor cluster_exhaust Exhaust TDMAB_bubbler TDMAB Bubbler (heated) Reactor Heated Substrate (750-1000°C) TDMAB_bubbler->Reactor Precursor Vapor Carrier_Gas Carrier Gas (H2) Carrier_Gas->TDMAB_bubbler NH3_source Ammonia (NH3) NH3_source->Reactor Vacuum_Pump Vacuum Pump Reactor->Vacuum_Pump Byproducts

Caption: Schematic of the CVD process for BN coatings.

Diagram 3: Pyrolysis of TDMAB to Boron Nitride

Pyrolysis_Mechanism TDMAB Tris(dimethylamino)borane B(N(CH3)2)3 (gas phase) Decomposition Thermal Decomposition (Pyrolysis) TDMAB->Decomposition Intermediates Reactive Intermediates (e.g., B-N-C-H species) Decomposition->Intermediates Surface_Reaction Surface Reactions on Substrate Intermediates->Surface_Reaction BN_Film Boron Nitride Film (h-BN) Surface_Reaction->BN_Film Byproducts Volatile Byproducts (e.g., amines, hydrocarbons) Surface_Reaction->Byproducts

Caption: Simplified pathway for the formation of BN from TDMAB.

References

Application Notes and Protocols for the Synthesis of Poly[B-tri(methylamino)borazine] for Fiber Spinning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the synthesis of poly[B-tri(methylamino)borazine], a preceramic polymer, and its subsequent processing into boron nitride fibers. The procedures outlined below are based on established laboratory methods and are intended to guide researchers in the replication and further development of this process.

Overview of the Process

The transformation of simple starting materials into high-performance boron nitride (BN) ceramic fibers involves a multi-step process. This process begins with the synthesis of the monomer, B-tri(methylamino)borazine (MAB), which is then polymerized to yield poly[B-tri(methylamino)borazine] (PMAB). The resulting polymer is melt-spun into "green" fibers, which are subsequently cured and pyrolyzed to yield the final BN ceramic fibers. Each of these stages is critical in determining the properties of the final material.

Synthesis of Monomers and Polymer

Synthesis of B-trichloroborazine (TCB)

The initial precursor, B-trichloroborazine (TCB), is synthesized from boron trichloride (BCl₃) and ammonium chloride (NH₄Cl).[1][2] High yields of TCB are achievable with careful control of the reaction conditions.[3]

Experimental Protocol:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet is charged with anhydrous ammonium chloride (NH₄Cl) and an anhydrous solvent such as chlorobenzene or xylene.[2][4] The molar ratio of the boron source to the nitrogen source (B:N) can range from 1:1 to 3:1.[4]

  • Reaction: The suspension is heated to a reflux temperature of 110-150°C with vigorous stirring.[4] A solution of boron trichloride (BCl₃) in an inert solvent like n-hexane or a BCl₃-dimethylsulfide complex is slowly added to the reaction mixture.[4] The reaction is typically carried out for 10-20 hours under a dry nitrogen atmosphere.[4]

  • Work-up and Purification: After cooling to room temperature, the solid byproducts are removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure to yield crude TCB as a white, crystalline solid.[4] Further purification can be achieved by vacuum sublimation.

  • Yield: Reported yields for this reaction are typically in the range of 87-98%.[2][3]

Synthesis of B-tri(methylamino)borazine (MAB)

The monomer, B-tri(methylamino)borazine (MAB), is prepared by the aminolysis of TCB with methylamine (CH₃NH₂).[1] This reaction is highly sensitive to air and moisture and should be performed under an inert atmosphere.[1]

Experimental Protocol:

  • Reaction Setup: A solution of TCB in a dry, inert solvent is cooled to -80°C in a Schlenk flask under a nitrogen atmosphere.[1]

  • Reaction: An excess of methylamine is condensed into the cooled TCB solution. The reaction mixture is stirred at -80°C for a specified period to ensure complete substitution of the chlorine atoms.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature, and the methylamine hydrochloride byproduct is removed by filtration. The solvent is then evaporated under vacuum to yield MAB.

  • Yield: The yield of MAB is typically high, assuming anhydrous conditions are maintained throughout the process.

Polymerization of B-tri(methylamino)borazine (MAB) to Poly[B-tri(methylamino)borazine] (PMAB)

The polymerization of MAB is achieved through thermolysis, where the monomer is heated under an inert atmosphere to induce condensation reactions, leading to the formation of the polymer, PMAB. The properties of the resulting polymer, particularly its suitability for fiber spinning, are highly dependent on the thermolysis temperature.[5]

Experimental Protocol:

  • Polymerization: MAB is placed in a reaction vessel and heated under a nitrogen or argon atmosphere to a temperature between 150°C and 200°C.[5] For producing melt-spinnable fibers, a thermolysis temperature in the range of 160-185°C is optimal.[5] The polymerization is typically carried out for several hours.

  • Isolation: The resulting PMAB is a glassy solid at room temperature. The polymer is isolated after cooling the reaction vessel.

Data Presentation: Polymer Properties vs. Polymerization Temperature

Polymerization Temperature (°C)Resulting Polymer PropertiesSuitability for Fiber Spinning
150-160Low molecular weight, insufficient viscosityPoor
160-185Optimal molecular weight and viscosity, Glass Transition (Tg) between 64-83°C[5]Excellent
>185High degree of cross-linking, infusibleUnsuitable

Fiber Spinning, Curing, and Pyrolysis

Melt Spinning of PMAB

The PMAB synthesized under optimal conditions can be melt-spun to produce continuous "green" fibers.

Experimental Protocol:

  • Melt Extrusion: The PMAB polymer is loaded into a piston-driven melt-spinning apparatus. The polymer is heated to its molten state.

  • Spinning: The molten polymer is extruded through a spinneret. The diameter of the spinneret orifice can be varied, for example, between 0.2 mm and 0.5 mm.

  • Fiber Collection: The extruded filament is drawn and collected on a winding spool. The winding speed influences the fiber diameter and orientation.

Curing of Green Fibers

The as-spun green fibers are then subjected to a curing process to render them infusible and to increase the cross-linking within the polymer network. This step is crucial for maintaining the fiber morphology during the high-temperature pyrolysis.

Experimental Protocol:

  • Atmosphere: The green fibers are heated in a controlled atmosphere. Curing is often performed in ammonia (NH₃) or a synthetic air (N₂/O₂ mixture) atmosphere.[6]

  • Heating Profile: The fibers are heated at a slow rate, for example, 5°C/min, up to a temperature of around 300°C.[6]

Pyrolysis to Boron Nitride Fibers

The final step is the pyrolysis of the cured fibers to convert them into dense, ceramic boron nitride fibers.

Experimental Protocol:

  • Decarburization: The cured fibers are heated to 1000°C in an ammonia atmosphere at a heating rate of 5°C/min.[6] This step helps to remove carbon residues.

  • Ceramization: The temperature is then raised to 1600-1800°C under a nitrogen atmosphere to induce crystallization and densification of the boron nitride.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from monomer synthesis to the final boron nitride fibers.

Synthesis_Workflow cluster_synthesis Monomer & Polymer Synthesis cluster_processing Fiber Processing BCl3 BCl₃ TCB B-trichloroborazine (TCB) BCl3->TCB Reaction NH4Cl NH₄Cl NH4Cl->TCB MAB B-tri(methylamino)borazine (MAB) TCB->MAB Aminolysis MeNH2 CH₃NH₂ MeNH2->MAB PMAB Poly[B-tri(methylamino)borazine] (PMAB) MAB->PMAB Thermolysis (160-185°C) GreenFibers Green Fibers PMAB->GreenFibers Melt Spinning CuredFibers Cured Fibers GreenFibers->CuredFibers Curing (~300°C, NH₃/Air) BNFibers Boron Nitride Fibers CuredFibers->BNFibers Pyrolysis (1000-1800°C, NH₃/N₂)

Caption: Experimental workflow for the synthesis of boron nitride fibers.

Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of poly[B-tri(methylamino)borazine] and the resulting boron nitride fibers.

ParameterValueReference
TCB Synthesis
BCl₃:NH₄Cl Molar Ratio1:1 to 3:1[4]
Reaction Temperature110-150°C[4]
Reaction Time10-20 hours[4]
Yield87-98%[2][3]
MAB Synthesis
Reaction Temperature-80°C[1]
PMAB Polymerization
Thermolysis Temperature (for spinnability)160-185°C[5]
Glass Transition Temperature (Tg)64-83°C[5]
Fiber Curing
Curing Temperature~300°C[6]
Heating Rate5°C/min[6]
Fiber Pyrolysis
Decarburization Temperature1000°C[6]
Ceramization Temperature1600-1800°C
Final BN Fiber Properties
Tensile Strength>1.4 GPa (for pyrolysis at 1800°C)

References

Application Notes and Protocols: Tris(methylamino)borane in the Protection of Graphite Against Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Graphite is a critical material in various high-temperature applications, including metallurgy, aerospace, and electronics. However, its susceptibility to oxidation at elevated temperatures limits its lifespan and performance. Protective coatings are therefore essential to extend the operational range of graphite components. Boron nitride (BN), in its hexagonal form (h-BN), is an excellent candidate for such coatings due to its high thermal stability, chemical inertness, and structural similarity to graphite.

Tris(methylamino)borane, B(NHCH₃)₃, serves as a liquid-phase precursor for the synthesis of boron nitride coatings. This precursor can be applied to graphite substrates through a straightforward impregnation-pyrolysis process, which, after thermal treatment, yields a dense and adherent hexagonal boron nitride (h-BN) coating. This coating acts as a physical barrier, significantly mitigating the oxidation of the underlying graphite.

These application notes provide a summary of the effectiveness of this compound-derived BN coatings and detailed protocols for their application and testing, based on published research.

Data Presentation

The protective efficacy of the boron nitride coating derived from this compound is summarized in the table below. The data is based on oxidation tests performed on coated and uncoated graphite specimens.

Temperature (°C)Improvement in Oxidation Resistance (Coated vs. Uncoated)
65010 times higher
7505 times higher

Table 1: Quantitative analysis of the enhanced oxidation resistance of graphite coated with boron nitride derived from this compound.

Experimental Protocols

The following protocols describe the synthesis of the this compound precursor, the application of the BN coating onto a graphite substrate, and the subsequent evaluation of its oxidation resistance.

Protocol 1: Synthesis of this compound Precursor

This protocol outlines the synthesis of this compound, which will be used for the coating process.

Materials:

  • Boron trichloride (BCl₃)

  • Methylamine (CH₃NH₂)

  • Anhydrous solvent (e.g., hexane or toluene)

  • Schlenk line and glassware

  • Dry ice/acetone cold bath

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a gas inlet/outlet under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dissolve boron trichloride in the anhydrous solvent and place it in the dropping funnel.

  • Slowly add the BCl₃ solution to a solution of excess methylamine in the cooled flask with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The resulting mixture will contain this compound and methylammonium chloride precipitate.

  • Filter the mixture under an inert atmosphere to remove the salt precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the this compound product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy).

Protocol 2: Application of Boron Nitride Coating via Impregnation-Pyrolysis

This protocol details the application of the this compound precursor onto a graphite substrate and its conversion to a boron nitride coating.

Materials:

  • Graphite substrate

  • This compound precursor

  • Anhydrous solvent (e.g., toluene)

  • Tube furnace with atmospheric control

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of the this compound precursor in an anhydrous solvent. The concentration should be optimized based on the desired coating thickness and precursor viscosity.

  • Immerse the graphite substrate in the precursor solution for a specified duration (e.g., 30-60 minutes) to ensure complete wetting and penetration into surface pores.

  • Withdraw the substrate from the solution and allow the excess to drain.

  • Dry the impregnated substrate in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

  • Place the dried, impregnated substrate into a tube furnace.

  • Pyrolysis: Heat the substrate under a continuous flow of inert gas (e.g., nitrogen) to 1000 °C. A slow heating rate (e.g., 5 °C/min) is recommended to ensure a controlled decomposition of the precursor. Hold at 1000 °C for 1-2 hours.

  • Annealing: After the initial pyrolysis, increase the temperature to 1700 °C under the inert atmosphere and hold for at least one hour to promote the crystallization of hexagonal boron nitride.

  • Cool the furnace to room temperature under the inert gas flow.

  • The resulting graphite substrate will have a compact h-BN coating with a thickness of approximately 4-10 μm.

Protocol 3: Evaluation of Oxidation Resistance

This protocol describes the methodology for testing the oxidation resistance of the boron nitride-coated graphite.

Materials:

  • BN-coated graphite specimen

  • Uncoated graphite specimen (for control)

  • Thermogravimetric Analyzer (TGA) or a tube furnace with a precision balance

  • Dry air or oxygen supply with flow control

Procedure:

  • Place a pre-weighed coated graphite specimen into the TGA.

  • Heat the specimen in a flowing atmosphere of dry air or oxygen at a controlled rate (e.g., 10 °C/min) to the desired test temperature (e.g., 650 °C or 750 °C).

  • Hold the specimen at the test temperature for a set duration (e.g., several hours) and record the mass loss over time.

  • Repeat the experiment with an uncoated graphite specimen under identical conditions to serve as a control.

  • Compare the rate of mass loss of the coated and uncoated specimens to determine the improvement in oxidation resistance.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coating Coating Process cluster_testing Oxidation Testing BCl3 Boron Trichloride synthesis Reaction in Anhydrous Solvent BCl3->synthesis MeNH2 Methylamine MeNH2->synthesis precursor This compound Precursor synthesis->precursor impregnation Impregnation precursor->impregnation graphite Graphite Substrate graphite->impregnation pyrolysis Pyrolysis (1000°C) & Annealing (1700°C) impregnation->pyrolysis coated_graphite BN-Coated Graphite pyrolysis->coated_graphite tga Thermogravimetric Analysis (TGA) coated_graphite->tga data Quantitative Data on Oxidation Resistance tga->data protection_mechanism cluster_environment Oxidizing Environment cluster_interface Coating-Substrate Interface O2 Oxygen (O₂) BN_coating Boron Nitride Coating (h-BN) O2->BN_coating Blocks Diffusion graphite_substrate Graphite Substrate O2->graphite_substrate Oxidation (unprotected)

Application Notes and Protocols for B-C-N Hybrid Film Deposition Using Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and material development professionals.

Introduction:

Boron-carbon-nitride (B-C-N) hybrid films are of significant interest due to their unique combination of properties, including high hardness, chemical inertness, and tunable electronic characteristics. These properties make them suitable for a wide range of applications, such as protective coatings, dielectric layers, and high-temperature semiconductors. One promising method for the deposition of B-C-N films is Chemical Vapor Deposition (CVD) using single-source precursors that contain boron, carbon, and nitrogen in one molecule.

Tris(methylamino)borane, B(NHCH₃)₃, is a potential single-source precursor for the synthesis of B-C-N materials. While detailed protocols for its direct use in CVD for film deposition are not widely published, valuable insights can be drawn from the extensive research on the pyrolysis of its polymeric form, poly[this compound] (PTMB), to produce boron nitride fibers, and from the established CVD processes for the closely related precursor, Tris(dimethylamino)borane, B(N(CH₃)₂)₃.

This document provides a detailed protocol for the use of this compound as a precursor in a low-pressure chemical vapor deposition (LPCVD) process for the deposition of B-C-N hybrid films. The protocol is based on the thermal decomposition behavior of related compounds and serves as a comprehensive starting point for process development and optimization.

Precursor Properties and Handling

Table 1: Physical Properties of Tris(dimethylamino)borane

PropertyValue
Molecular FormulaC₆H₁₈BN₃
Molecular Weight143.04 g/mol
Boiling Point147-148 °C
Melting Point-16 °C
Vapor Pressure4.46 mmHg at 25 °C

Safety and Handling Precautions:

  • This compound is expected to be moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

  • It is likely to be flammable and harmful upon inhalation or skin contact. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.

  • The precursor should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.

Experimental Protocol: B-C-N Film Deposition by LPCVD

This protocol outlines a starting point for the deposition of B-C-N films on a silicon substrate using this compound.

1. Substrate Preparation:

  • Cut silicon (100) wafers into the desired substrate size (e.g., 1x1 cm).

  • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • To remove the native oxide layer, dip the substrates in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) for 60 seconds, followed by a rinse with deionized water and drying with nitrogen.

2. LPCVD System Setup:

  • A standard horizontal hot-wall LPCVD reactor is suitable for this process.

  • The this compound precursor should be placed in a stainless-steel bubbler, which is heated by a water or oil bath to control its vapor pressure.

  • Mass flow controllers (MFCs) should be used to regulate the flow of carrier and reaction gases.

  • A vacuum pump system capable of reaching a base pressure of at least 10⁻³ Torr is required.

3. Deposition Parameters:

The following parameters are suggested as a starting point and should be optimized for desired film properties.

Table 2: Suggested Initial LPCVD Parameters for B-C-N Film Deposition

ParameterSuggested Starting ValueRange for Optimization
Precursor Temperature60 - 80 °C40 - 100 °C
Substrate Temperature800 °C700 - 1000 °C
Chamber Pressure1 Torr0.1 - 5 Torr
Carrier Gas (Ar or N₂) Flow Rate50 sccm20 - 100 sccm
Ammonia (NH₃) Flow Rate*10 sccm0 - 50 sccm
Deposition Time60 minutes30 - 120 minutes

* The addition of ammonia is based on studies of poly[this compound] pyrolysis, where it was found to aid in the removal of carbon impurities and promote the formation of B-N bonds.[1]

4. Deposition Procedure:

  • Load the cleaned substrates into the center of the LPCVD reactor.

  • Evacuate the reactor to its base pressure.

  • Heat the substrate to the desired deposition temperature.

  • Heat the this compound precursor to the desired bubbler temperature to generate sufficient vapor pressure.

  • Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor.

  • If used, introduce ammonia gas into the reactor through a separate line.

  • Maintain the desired chamber pressure throughout the deposition process.

  • After the deposition time has elapsed, stop the precursor and ammonia flow.

  • Turn off the substrate heater and allow the reactor to cool down to room temperature under a continuous flow of the carrier gas.

  • Vent the reactor with inert gas and unload the coated substrates.

Film Characterization

The deposited B-C-N films should be characterized to determine their composition, structure, and properties.

Table 3: Recommended Characterization Techniques

TechniquePurpose
X-ray Photoelectron Spectroscopy (XPS)To determine the elemental composition (B, C, N) and chemical bonding states.
Fourier-Transform Infrared Spectroscopy (FTIR)To identify the vibrational modes corresponding to B-N, B-C, and C-N bonds.
Raman SpectroscopyTo analyze the bonding structure, particularly the presence of sp² and sp³ hybridized phases.
Scanning Electron Microscopy (SEM)To observe the surface morphology and film thickness (from cross-section).
X-ray Diffraction (XRD)To determine the crystalline structure of the films.
NanoindentationTo measure the hardness and Young's modulus of the films.

Logical Workflow for B-C-N Film Deposition and Characterization

G cluster_prep Preparation cluster_deposition LPCVD Process cluster_char Characterization cluster_analysis Data Analysis & Optimization sub_prep Substrate Cleaning load Load Substrate sub_prep->load precursor_prep Precursor Handling (Inert Atm.) heat_precursor Heat Precursor precursor_prep->heat_precursor pump Evacuate Chamber load->pump heat_sub Heat Substrate pump->heat_sub heat_sub->heat_precursor gas_flow Introduce Gases (Carrier, NH3) heat_precursor->gas_flow deposit Film Deposition gas_flow->deposit cool Cool Down deposit->cool unload Unload Sample cool->unload xps XPS (Composition, Bonding) unload->xps ftir FTIR (Bonding) unload->ftir raman Raman (Structure) unload->raman sem SEM (Morphology, Thickness) unload->sem xrd XRD (Crystallinity) unload->xrd nano Nanoindentation (Mechanical Prop.) unload->nano analysis Analyze Film Properties xps->analysis ftir->analysis raman->analysis sem->analysis xrd->analysis nano->analysis optimize Optimize Deposition Parameters analysis->optimize optimize->heat_sub optimize->heat_precursor optimize->gas_flow

Caption: Experimental workflow for B-C-N film deposition.

Chemical Pathway for B-C-N Film Formation

The thermal decomposition of this compound on a heated substrate is expected to proceed through a series of complex gas-phase and surface reactions. The following diagram illustrates a plausible, simplified reaction pathway.

G cluster_gas Gas Phase Reactions cluster_surface Surface Reactions precursor This compound B(NHCH₃)₃ (gas) intermediates Reactive Intermediates (e.g., aminoboranes, radicals) precursor->intermediates Thermal Energy adsorption Adsorption on Heated Substrate intermediates->adsorption decomposition Surface Decomposition & Film Growth adsorption->decomposition film B-C-N Film decomposition->film byproducts Volatile Byproducts (e.g., CH₄, H₂, amines) decomposition->byproducts

Caption: Simplified chemical pathway for B-C-N film deposition.

This document provides a foundational protocol for the deposition of B-C-N hybrid films using this compound as a single-source precursor. The provided parameters are based on the known behavior of similar precursors and the pyrolysis studies of the corresponding polymer. Researchers should consider these as starting points and perform systematic optimization to achieve films with desired properties for their specific applications. Careful characterization of the resulting films will be crucial in understanding the structure-property relationships and in refining the deposition process.

References

Application Notes and Protocols: Tris(dimethylamino)borane as a Reagent for Tripodal Borate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tris(dimethylamino)borane as a versatile reagent in the synthesis of tripodal borate ligands. The methodologies outlined below are based on established literature and are intended to guide researchers in the preparation and characterization of these valuable coordination compounds.

Introduction

Tripodal ligands are a class of chelating agents that bind to a central metal atom through three donor atoms, held in a tripod-like arrangement by a bridgehead atom. Borate-based tripodal ligands, often referred to as "scorpionate" ligands, have gained significant attention in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. Tris(dimethylamino)borane, B(NMe₂)₃, has emerged as a key reagent for the synthesis of these ligands, offering a convenient route to novel borate-centered tripodal structures.[1]

The reaction of tris(dimethylamino)borane with protic azole heterocycles, such as methimazole, provides access to tris(azolyl)borate ligands.[1] The reactivity of the boron center in tris(dimethylamino)borane is attenuated by the electron-donating dimethylamino groups, but it can be activated by Lewis bases like N-methylimidazole to facilitate the reaction with less acidic azoles.[2][3][4] This approach has been successfully employed in the synthesis of both achiral and chiral tripodal borate ligands.[2][3][4]

Key Applications

Tripodal borate ligands derived from tris(dimethylamino)borane have applications in:

  • Catalysis: The well-defined coordination sphere provided by these ligands can be exploited in the design of metal-based catalysts for various organic transformations.

  • Bioinorganic Chemistry: As mimics of the coordination environment of metal ions in biological systems.

  • Materials Science: In the development of novel materials with interesting magnetic or optical properties.

Experimental Protocols

Protocol 1: Synthesis of (N-methylimidazole)tris(methimazolyl)borane

This protocol describes the synthesis of a neutral tripodal borate ligand, (N-methylimidazole)tris(methimazolyl)borane, through the N-methylimidazole-activated reaction of tris(dimethylamino)borane with methimazole.[1]

Materials:

  • Tris(dimethylamino)borane [B(NMe₂)₃]

  • Methimazole (1-methyl-1H-imidazole-2-thiol)

  • N-methylimidazole

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methimazole (3 equivalents) in anhydrous toluene.

  • To this solution, add N-methylimidazole (1 equivalent) via syringe.

  • Add tris(dimethylamino)borane (1 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield the pure (N-methylimidazole)tris(methimazolyl)borane ligand.

Protocol 2: Synthesis of a Ru(II) Complex with a Chiral Tris(methimazolyl)borate Ligand

This protocol outlines the coordination of a chiral tripodal borate ligand to a ruthenium(II) precursor.[2][3][4]

Materials:

  • Chiral (N-methylimidazole)tris(methimazolyl)borane ligand (synthesized as per a modified Protocol 1 using a chiral methimazole derivative)

  • [Ru(p-cymene)Cl₂]₂

  • Dichloromethane, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral tris(methimazolyl)borate ligand (2.2 equivalents) in anhydrous dichloromethane.

  • In a separate Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the ruthenium precursor dropwise to the stirred solution of the ligand at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by a suitable spectroscopic method (e.g., ³¹P NMR if applicable, or ¹H NMR).

  • Upon completion, reduce the solvent volume in vacuo.

  • The ruthenium complex can be precipitated by the addition of a non-polar solvent like hexane.

  • Isolate the solid product by filtration, wash with hexane, and dry under vacuum.

Data Presentation

Table 1: Representative Spectroscopic Data for a Tris(azolyl)borate Ligand

Technique Observed Chemical Shifts (δ, ppm) or Frequencies (cm⁻¹)
¹H NMR (CDCl₃)Multiple signals in the aromatic region (e.g., 6.5-8.0 ppm) corresponding to the azole protons; signals for the N-methyl groups (e.g., 3.5-4.0 ppm).
¹³C NMR (CDCl₃)Resonances for the aromatic carbons of the azole rings and the N-methyl carbons.
¹¹B NMR (CDCl₃)A broad singlet characteristic of a tetracoordinate boron atom (typically between -5 and 5 ppm).
IR (KBr)Characteristic vibrational bands for C=C, C-N, and C=S stretching of the methimazolyl groups.

Table 2: Physicochemical Properties of Tris(dimethylamino)borane

Property Value Reference
CAS Number 4375-83-1[5]
Molecular Formula C₆H₁₈BN₃[5]
Molecular Weight 143.04 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 147-148 °C[6]
Density 0.817 g/mL at 25 °C[6]

Visualizations

experimental_workflow_ligand_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification methimazole Methimazole (3 eq) dissolve Dissolve Methimazole & N-Methylimidazole in Toluene methimazole->dissolve n_methylimidazole N-Methylimidazole (1 eq) n_methylimidazole->dissolve b_nme2_3 Tris(dimethylamino)borane (1 eq) add_borane Add B(NMe2)3 b_nme2_3->add_borane solvent Anhydrous Toluene solvent->dissolve dissolve->add_borane reflux Reflux (24-48h) add_borane->reflux cool Cool to RT reflux->cool evaporate Solvent Evaporation cool->evaporate recrystallize Recrystallize (Toluene/Hexane) evaporate->recrystallize product Pure Ligand recrystallize->product

Caption: Workflow for the synthesis of (N-methylimidazole)tris(methimazolyl)borane.

logical_relationship_reaction_mechanism cluster_activation Activation Step cluster_substitution Substitution Step cluster_byproduct Byproduct borane B(NMe2)3 adduct [(NMI)B(NMe2)3] Adduct borane->adduct Coordination nmi N-Methylimidazole nmi->adduct intermediate [(NMI)B(NMe2)2(methimazolyl)] adduct->intermediate Nucleophilic Attack methimazole Methimazole (3 eq) methimazole->intermediate final_product (NMI)B(methimazolyl)3 intermediate->final_product Stepwise Substitution hnme2 Dimethylamine (HNMe2) intermediate->hnme2 Elimination

Caption: Proposed reaction mechanism for ligand formation.

References

Application Notes and Protocols: Tris(methylamino)borane in One-Pot Oxidative Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. One-pot oxidative amination reactions, which convert readily available alcohols and aldehydes directly into amines, represent a highly efficient and atom-economical approach. This document outlines a proposed methodology for the use of Tris(methylamino)borane as a novel nitrogen source in such reactions. While direct literature precedent for this specific application is limited, the following protocols are based on established principles of oxidative amination and the known reactivity of amine-borane complexes. This compound offers a convenient, solid source of methylamine, potentially simplifying reaction setup and stoichiometry control compared to using gaseous methylamine.

Proposed Reaction Pathway

The proposed one-pot oxidative amination of an alcohol to a primary amine using this compound is envisioned to proceed through a tandem oxidation-condensation-oxidation sequence. The reaction would likely be catalyzed by a transition metal complex and utilize a suitable oxidant.

Reaction_Pathway cluster_intermediates Intermediates cluster_products Products Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation TMAB B(NHCH₃)₃ This compound Imine R-CH=NCH₃ TMAB->Imine Aldehyde->Imine Condensation with CH₃NH₂ (from B(NHCH₃)₃) Amine R-CH₂NHCH₃ Imine->Amine Reduction (in situ) Catalyst [Catalyst] Catalyst->Alcohol Oxidant [Oxidant] Oxidant->Alcohol

Caption: Proposed reaction pathway for the one-pot oxidative amination.

Experimental Protocols

The following are hypothetical protocols for the one-pot oxidative amination of a representative alcohol and aldehyde using this compound. These protocols are intended as a starting point for experimental investigation.

Protocol 1: Oxidative Amination of Benzyl Alcohol

Objective: To synthesize N-benzylmethylamine from benzyl alcohol in a one-pot reaction.

Materials:

  • Benzyl alcohol

  • This compound

  • Ruthenium catalyst (e.g., Shvo's catalyst)

  • Acetone (as a hydrogen acceptor/oxidant)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (2 mol%).

  • Add this compound (0.5 equivalents relative to the alcohol).

  • Add anhydrous toluene (5 mL) and stir the suspension.

  • Add benzyl alcohol (1.0 equivalent) to the reaction mixture.

  • Add acetone (2.0 equivalents) as the oxidant.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with methanol (2 mL) to decompose any remaining borane species.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzylmethylamine.

Protocol 2: Oxidative Amination of Benzaldehyde

Objective: To synthesize N-benzylmethylamine from benzaldehyde in a one-pot reaction.

Materials:

  • Benzaldehyde

  • This compound

  • Copper(I) iodide (CuI)

  • 2,2'-bipyridine (bpy)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) as the oxidant

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%) and bpy (5.5 mol%).

  • Add this compound (0.5 equivalents relative to the aldehyde).

  • Add anhydrous acetonitrile (5 mL).

  • Add benzaldehyde (1.0 equivalent) to the reaction mixture.

  • Add TEMPO (1.2 equivalents) as the oxidant.

  • Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents hypothetical quantitative data for the proposed one-pot oxidative amination reactions. These values are illustrative and would need to be confirmed by experimental results.

EntrySubstrateProductCatalyst SystemOxidantProposed Yield (%)
1Benzyl alcoholN-benzylmethylamineRu-basedAcetone75
24-Methoxybenzyl alcoholN-(4-Methoxybenzyl)methylamineRu-basedAcetone82
3Cinnamyl alcoholN-(Cinnamyl)methylamineRu-basedAcetone68
4BenzaldehydeN-benzylmethylamineCuI/bpyTEMPO85
54-ChlorobenzaldehydeN-(4-Chlorobenzyl)methylamineCuI/bpyTEMPO78
6FurfuralN-(Furan-2-ylmethyl)methylamineCuI/bpyTEMPO72

Experimental Workflow

The general workflow for the proposed one-pot oxidative amination is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk flask with catalyst and this compound B Add anhydrous solvent A->B C Add substrate (alcohol or aldehyde) B->C D Add oxidant C->D E Heat and stir under inert atmosphere D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool and quench reaction F->G H Filter and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for one-pot oxidative amination.

Conclusion and Future Directions

The use of this compound in one-pot oxidative amination reactions presents a potentially valuable, yet underexplored, avenue for the synthesis of primary amines. The proposed protocols provide a foundation for further research in this area. Future work should focus on the experimental validation of these methods, optimization of reaction conditions (including catalyst, oxidant, solvent, and temperature), and expansion of the substrate scope to include a wider range of alcohols and aldehydes. Mechanistic studies would also be crucial to elucidate the precise reaction pathway and the role of the borane species. Successful development of this methodology could provide a practical and efficient tool for medicinal and process chemists.

Troubleshooting & Optimization

"handling and storage of air-sensitive Tris(methylamino)borane"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tris(methylamino)borane

This technical support center provides guidance on the safe and effective handling and storage of this compound. Given its air-sensitive nature, proper techniques are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound, with the chemical formula B(NHCH₃)₃, is an organoboron compound. Like many aminoboranes, it is susceptible to reaction with components of the atmosphere. Compounds containing boron-nitrogen bonds are often readily hydrolyzed by moisture and can react with oxygen.[1][2] This reactivity can lead to the degradation of the compound, affecting its purity and performance in subsequent applications, such as a precursor for boron nitride.[3][4][5][6][7][8]

Q2: How should this compound be stored to ensure its stability?

A2: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated. It is crucial to store it away from incompatible materials, including water, acids, and oxidizing agents. For long-term storage, a glove box or a desiccator with an inert atmosphere is recommended.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, appropriate PPE is essential. This includes:

  • Flame-resistant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A face shield may be necessary for procedures with a higher risk of splashing.

All handling of the compound should be performed within a chemical fume hood or a glove box.

Q4: Can I handle this compound on an open lab bench?

A4: No. Due to its air-sensitive nature, this compound should not be handled on an open lab bench where it can be exposed to atmospheric moisture and oxygen.[1] All manipulations should be carried out under an inert atmosphere using techniques such as a glove box or a Schlenk line.[9][10][11][12]

Q5: Is this compound flammable?

Troubleshooting Guides

Issue 1: The compound has changed in appearance (e.g., color change, precipitation).
  • Possible Cause: The compound has likely been exposed to air or moisture, leading to decomposition.[1]

  • Solution:

    • Do not use the compromised material as it may lead to unpredictable results.

    • Review your handling and storage procedures to identify the source of the exposure.

    • Ensure all glassware is thoroughly dried before use and that the inert atmosphere is pure and dry.

    • Consider repurifying the material if possible and appropriate for your application, for instance, by vacuum distillation, though this should be approached with caution.[18]

Issue 2: Poor performance or unexpected side reactions in a synthesis.
  • Possible Cause: Impurities in the this compound, likely due to degradation from air or moisture exposure, can interfere with your reaction.

  • Solution:

    • Use a fresh, unopened sample of the reagent if available.

    • If you must use an opened container, ensure it has been stored correctly under a positive pressure of inert gas.

    • Before use, you can attempt to remove any volatile impurities by placing the compound under a high vacuum for a short period, assuming the compound itself is not volatile under those conditions.

Issue 3: Difficulty in transferring the liquid without exposure to air.
  • Possible Cause: Inadequate inert atmosphere techniques.

  • Solution:

    • Glove Box: If available, perform all transfers inside a glove box with a continuously purged inert atmosphere.[9]

    • Schlenk Line/Cannula Transfer: For transfers on a Schlenk line, use a double-tipped needle (cannula) transfer technique. This involves pressurizing the vessel containing the this compound with an inert gas and using that pressure to push the liquid through the cannula into the receiving flask, which is also under an inert atmosphere.

    • Syringe Transfer: For smaller quantities, a gas-tight syringe can be used. First, flush the syringe with inert gas. Then, draw the liquid into the syringe and quickly transfer it to the reaction vessel, which should also be purged with an inert gas.

Experimental Protocols

Protocol 1: General Inert Atmosphere Handling

This protocol outlines the basic steps for manipulating air-sensitive reagents like this compound using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, cannulas) is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of dry inert gas or in a desiccator.

  • Inert Gas Purge: Assemble the glassware on the Schlenk line. Evacuate the air from the flask using the vacuum line and then backfill with a high-purity inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Reagent Transfer: Use a cannula or a gas-tight syringe to transfer this compound from its storage container to the reaction flask. Ensure both the storage container and the reaction flask are under a positive pressure of inert gas.

  • Reaction Setup: Once the transfer is complete, maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the flask to a bubbler or a balloon filled with the inert gas.[11]

Protocol 2: Grounding and Bonding for Transfer of Flammable Liquids

To prevent static electricity buildup during the transfer of larger quantities of what should be treated as a flammable liquid, follow these steps.[13][14][15][16][17]

  • Location: Perform the transfer in a well-ventilated area, preferably inside a chemical fume hood.[16]

  • Grounding: Connect the dispensing container (e.g., a metal drum) to a known ground source using a grounding wire.[13][14]

  • Bonding: Connect the dispensing container to the receiving container with a bonding wire. This ensures both containers are at the same electrical potential.[13][14]

  • Metal-to-Metal Contact: Ensure all connections are made to bare metal to guarantee a good conductive path. Remove any paint or rust from the connection points.[14][17]

  • Transfer: Proceed with the transfer slowly to minimize splashing, which can also generate static electricity.[13]

Quantitative Data Summary

PropertyValueSource
Boiling Point59 °C at 8 mmHg[18]

Note: Comprehensive quantitative data for this compound is limited in the provided search results. Users should always refer to the manufacturer's Safety Data Sheet (SDS) for the most accurate and complete information.

Visualizations

Handling_Decision_Tree start Start: Need to handle This compound is_air_sensitive Is the compound air-sensitive? start->is_air_sensitive use_inert_atmosphere Use inert atmosphere techniques (Glove box or Schlenk line) is_air_sensitive->use_inert_atmosphere Yes open_bench Proceed on open bench (Not Recommended) is_air_sensitive->open_bench No is_flammable Is the compound flammable? use_inert_atmosphere->is_flammable open_bench->is_flammable ground_and_bond Use grounding and bonding for large volume transfers is_flammable->ground_and_bond Yes no_special_precautions No special fire precautions needed (Still handle with care) is_flammable->no_special_precautions No end Proceed with experiment safely ground_and_bond->end no_special_precautions->end

Caption: Decision workflow for handling this compound.

Cannula_Transfer_Workflow start Start: Transfer this compound prepare_glassware 1. Prepare dry, clean glassware start->prepare_glassware assemble_on_schlenk 2. Assemble on Schlenk line prepare_glassware->assemble_on_schlenk purge_with_inert 3. Purge with inert gas (3x vacuum/backfill) assemble_on_schlenk->purge_with_inert pressurize_reagent 4. Pressurize reagent flask with inert gas purge_with_inert->pressurize_reagent insert_cannula 5. Insert cannula into both flasks pressurize_reagent->insert_cannula transfer_liquid 6. Liquid transfers via pressure differential insert_cannula->transfer_liquid remove_cannula 7. Remove cannula transfer_liquid->remove_cannula end Transfer complete remove_cannula->end

Caption: Workflow for cannula transfer of air-sensitive liquids.

References

Technical Support Center: Purification of Tris(methylamino)borane and Related Aminoboranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the purification of Tris(methylamino)borane. Due to limited specific literature on the purification of this compound, this guide also draws on established techniques for the closely related and more extensively studied compound, Tris(dimethylamino)borane. The principles and troubleshooting advice provided are generally applicable to small aminoborane molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can include partially substituted aminoboranes (e.g., bis(methylamino)chloroborane), residual starting materials (e.g., boron trichloride, methylamine), and byproducts from side reactions, such as methylamine hydrochloride. If the synthesis involves transamination from Tris(dimethylamino)borane, residual dimethylamine and mixed aminoboranes could also be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) is highly effective for identifying the target compound and any organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities. Elemental analysis provides the boron and nitrogen content, which can be compared against the theoretical values.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound is sensitive to air and moisture.[1][2] It should be stored in an inert atmosphere (e.g., under nitrogen or argon) in a tightly sealed container. To prevent degradation, it is advisable to store it in a cool, dry place.

Q4: My purified this compound is showing signs of decomposition. What could be the cause?

A4: Decomposition is likely due to exposure to air or moisture, leading to hydrolysis of the B-N bonds.[1] Contamination with protic solvents or acidic impurities can also catalyze decomposition. Ensure all handling and storage procedures are performed under strictly anhydrous and inert conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after distillation - Incomplete reaction during synthesis.- Product loss during transfer due to volatility.- Decomposition at high distillation temperatures.- Optimize reaction conditions (time, temperature, stoichiometry).- Use a well-sealed distillation apparatus and ensure efficient condensation.- Perform distillation under reduced pressure to lower the boiling point.
Product is cloudy or contains solid particles after purification - Presence of insoluble impurities (e.g., amine hydrohalide salts).- Hydrolysis due to moisture contamination.- Filter the crude product through an inert filter medium (e.g., Celite) before distillation.[3] - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
NMR spectrum shows multiple boron signals - Presence of different boron-containing species (e.g., starting materials, byproducts, or partially substituted aminoboranes).- Re-purify the product by fractional distillation under reduced pressure.- Consider a chemical wash with a non-protic, non-reactive solvent to remove specific impurities, followed by re-distillation.
Product discolors over time - Slow decomposition due to trace impurities or improper storage.- Re-purify the material.- Ensure storage under a strictly inert atmosphere and in a dark, cool environment.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from methods used for Tris(dimethylamino)borane and is expected to be effective for this compound.

Objective: To purify crude this compound by removing less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Dry, inert distillation glassware (e.g., short-path distillation apparatus)

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Dry ice/acetone or liquid nitrogen cold trap

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate grease. The glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

  • Charging the Flask: Charge the distillation flask with the crude this compound under an inert atmosphere. Add a magnetic stir bar.

  • System Inerting: Connect the apparatus to a vacuum line equipped with a cold trap and an inert gas inlet. Evacuate the system and backfill with inert gas three times to remove any residual air and moisture.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly apply vacuum to the desired pressure. For Tris(dimethylamino)borane, a pressure of 10-12 mmHg is often used.[3] A similar range should be a good starting point for this compound.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point. The main fraction should be collected at a stable temperature. The boiling point of Tris(dimethylamino)borane is reported as 147-148 °C at atmospheric pressure and 44-45 °C at 12 mmHg.[3][4] The boiling point of this compound is expected to be slightly different.

  • Product Collection and Storage: Collect the purified product in a pre-weighed, dry, and inert gas-flushed receiving flask. After distillation, backfill the apparatus with inert gas before dismantling. Seal the receiving flask and store it under an inert atmosphere in a cool, dry place.

Protocol 2: Purity Assessment by ¹¹B NMR Spectroscopy

Objective: To determine the purity of this compound with respect to other boron-containing species.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., C₆D₆ or CDCl₃), dried over molecular sieves

  • NMR tube with a sealable cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the this compound sample in the chosen deuterated solvent. A typical concentration is 5-10 mg/mL.

  • NMR Tube Filling: Transfer the solution to a dry NMR tube and seal it.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum. A single resonance is expected for pure this compound. The chemical shift will be characteristic of a three-coordinate boron atom bonded to three nitrogen atoms.

  • Data Analysis: Integrate the peaks in the spectrum. The presence of other peaks indicates boron-containing impurities. The relative integration of these peaks can be used to estimate the purity.

Data Presentation

Table 1: Physical and Purity Data for Aminoboranes

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Purity by GC (%)Reference
Tris(dimethylamino)boraneB(N(CH₃)₂)₃143.04147-148 (atm)>97[4]
Tris(dimethylamino)boraneB(N(CH₃)₂)₃143.0444-45 (12 mmHg)>97[3]
This compoundB(NHCH₃)₃100.96Not AvailableNot Available

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage CrudeProduct Crude this compound Filtration Filtration (optional) [Removes solid impurities] CrudeProduct->Filtration Transfer under inert atmosphere Distillation Fractional Distillation [Removes volatile & non-volatile impurities] Filtration->Distillation PurityAnalysis Purity Analysis (NMR, GC-MS) Distillation->PurityAnalysis PurityAnalysis->Distillation If impure Storage Inert Atmosphere Storage PurityAnalysis->Storage If pure

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Purified Product CheckPurity Assess Purity (NMR, GC-MS) Start->CheckPurity IsPure Is Purity > 99%? CheckPurity->IsPure Store Store under Inert Atmosphere IsPure->Store Yes IdentifyImpurity Identify Impurities IsPure->IdentifyImpurity No ChooseMethod Select Purification Method IdentifyImpurity->ChooseMethod Redistill Fractional Distillation ChooseMethod->Redistill Volatile Impurities ChemicalWash Chemical Wash / Filtration ChooseMethod->ChemicalWash Solid/Reactive Impurities Redistill->CheckPurity ChemicalWash->Redistill

Caption: Logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Synthesis of Boron Nitride from Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of boron nitride (BN) from Tris(methylamino)borane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of boron nitride from this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Ceramic Yield - Incomplete polymerization of this compound.- Significant weight loss during pyrolysis due to the release of organic moieties.[1] - Inadequate curing of the polymer precursor.- Ensure complete polymerization by conducting the thermolysis of B-tri(methylamino)borazine at 180°C.[2]- Implement a curing step in an ammonia atmosphere prior to pyrolysis. Curing can significantly improve the ceramic yield. For instance, curing poly[this compound] (PTMB) in ammonia can increase the ceramic yield from 60.22% to 74.4% at 900°C.[2]- Optimize the heating rate during pyrolysis to control the decomposition process and minimize volatile loss.
Carbon Impurities in Final Product - Incomplete removal of organic (methyl) groups from the precursor during pyrolysis.- Pyrolysis in an inert atmosphere (e.g., Nitrogen) is less effective at removing carbon.[2]- Conduct the pyrolysis in a flowing ammonia atmosphere. Ammonia facilitates the removal of carbon-containing groups through transamination reactions.[1] Studies have shown that in an ammonia atmosphere, 93% of carbon can be removed at 600°C, resulting in a carbon content of only 0.37wt% in the final product at 900°C.[2]- Ensure a sufficient flow rate and duration of the ammonia treatment during pyrolysis.
Poor Crystallinity of Boron Nitride - Pyrolysis temperature is too low.- Presence of impurities that hinder crystal growth.- For a high degree of crystallinity, a final pyrolysis temperature of up to 1800°C is often necessary.[1] The conversion to turbostratic BN (t-BN) is observed at temperatures around 1600°C.[2]- Ensure the precursor is of high purity. Carbon impurities can restrict the crystallization and growth of BN crystals.[3]
Structural Integrity Loss (e.g., for fibers) - Significant gas release and shrinkage during pyrolysis.[1]- Use of a polymer precursor synthesized at a temperature below 170°C.[1]- Utilize poly[B-tri(methylamino)borazine] synthesized in the temperature range of 170-180°C, which exhibits appropriate rheological properties for spinning and better shape retention.[4]- A controlled, slow heating rate during the initial stages of pyrolysis can help manage gas release and minimize stress on the material's structure.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for synthesizing boron nitride from this compound?

A1: The synthesis is a multi-step process that involves:

  • Polymerization: this compound is thermally treated to form a processable polymer, poly[B-tri(methylamino)borazine] (PMAB).[2]

  • Shaping (e.g., Fiber Spinning): The polymer is then shaped, for example, by melt-spinning to produce green fibers.

  • Curing: The shaped precursor is cured, typically in an ammonia atmosphere, to cross-link the polymer chains and make it infusible. This step is crucial for retaining the shape during pyrolysis.

  • Pyrolysis: The cured precursor is heated to high temperatures in a controlled atmosphere (preferably ammonia) to convert it into boron nitride ceramic.[1]

Q2: Why is a curing step necessary?

A2: The curing step is essential for increasing the cross-linking within the polymer network. This makes the material infusible, which is critical for maintaining the desired shape (e.g., fibers) during the high-temperature pyrolysis process where significant weight loss and shrinkage occur.[4] Curing in ammonia also helps in the initial stages of removing organic groups.[1]

Q3: What is the optimal atmosphere for pyrolysis?

A3: An ammonia (NH3) atmosphere is highly recommended for the pyrolysis of poly[B-tri(methylamino)borazine].[1][2] Ammonia is more effective than an inert atmosphere like nitrogen (N2) in removing carbon impurities from the precursor, leading to a purer boron nitride product.[2]

Q4: What is the typical temperature program for pyrolysis?

A4: A multi-stage pyrolysis process is typically employed. The initial phase, up to 1000°C, is carried out in an ammonia atmosphere to facilitate the removal of organic components and initial conversion to an amorphous ceramic.[4] For achieving high crystallinity (hexagonal or turbostratic BN), a subsequent heat treatment in a nitrogen atmosphere at temperatures up to 1800°C is often required.[1][4]

Q5: How can I characterize the final boron nitride product?

A5: Several techniques are used to characterize the yield, purity, and crystallinity of the synthesized boron nitride:

  • Thermogravimetric Analysis (TGA): To determine the ceramic yield and thermal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present and confirm the formation of B-N bonds characteristic of boron nitride.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the boron nitride.

  • Elemental Analysis: To quantify the elemental composition and determine the level of impurities like carbon and oxygen.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the final product.

Experimental Protocols

Synthesis of Poly[B-tri(methylamino)borazine] (PMAB) Precursor
  • Synthesis of B-tri(chloro)borazine (TCB): React solid ammonium chloride with boron trichloride gas at elevated temperatures. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate safety measures.

  • Synthesis of B-tri(methylamino)borazine (MAB): React TCB with methylamine at -80°C.[2] Note: All starting materials and products are highly sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a nitrogen-filled glove box).[2]

  • Polymerization: Prepare Poly[B-tri(methylamino)borazine] by thermolysis of MAB at 180°C in an inert atmosphere.[2]

Conversion of PMAB to Boron Nitride Fibers
  • Melt-Spinning: Heat the PMAB precursor to its melting point and extrude it through a spinneret to form "green" fibers.

  • Curing: Place the green fibers in a tube furnace and heat them in a flowing ammonia atmosphere. A typical curing cycle involves heating to a specific temperature (e.g., 200-400°C) and holding for a set duration to ensure complete cross-linking.

  • Pyrolysis:

    • Stage 1 (in Ammonia): Transfer the cured fibers to a high-temperature furnace. Heat the fibers in a flowing ammonia atmosphere from room temperature to 1000°C at a controlled rate (e.g., 5°C/min). Hold at 1000°C for a sufficient time (e.g., 1-2 hours) to ensure the primary conversion to boron nitride.[4]

    • Stage 2 (in Nitrogen): Switch the atmosphere to flowing nitrogen and continue heating from 1000°C to a final temperature between 1600°C and 1800°C. The heating rate and hold time at the final temperature will influence the crystallinity of the final BN fibers.[4]

Visualizations

ExperimentalWorkflow cluster_precursor Precursor Synthesis cluster_conversion Ceramic Conversion Tris_methylamino_borane This compound Polymerization Thermolysis (180°C) Tris_methylamino_borane->Polymerization PMAB Poly[B-tri(methylamino)borazine] (PMAB) Polymerization->PMAB Shaping Shaping (e.g., Melt-Spinning) PMAB->Shaping Curing Curing (Ammonia Atmosphere) Shaping->Curing Pyrolysis Pyrolysis (Ammonia -> Nitrogen) Curing->Pyrolysis BN Boron Nitride Pyrolysis->BN

Caption: Experimental workflow for the synthesis of Boron Nitride.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Ceramic Yield IncompletePoly Incomplete Polymerization LowYield->IncompletePoly WeightLoss High Weight Loss during Pyrolysis LowYield->WeightLoss InadequateCuring Inadequate Curing LowYield->InadequateCuring OptimizePoly Optimize Polymerization (Temp & Time) IncompletePoly->OptimizePoly AmmoniaCuring Implement Ammonia Curing WeightLoss->AmmoniaCuring ControlHeating Control Pyrolysis Heating Rate WeightLoss->ControlHeating InadequateCuring->AmmoniaCuring

References

Technical Support Center: Managing Moisture Sensitivity in Aminoborane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully managing moisture-sensitive aminoborane reactions.

Troubleshooting Guides

Issue 1: My aminoborane reaction is not proceeding or is giving low yields.

Possible Cause: Contamination with water or oxygen. Aminoboranes can be highly sensitive to moisture and air, leading to hydrolysis and oxidation, which can inhibit or halt the desired reaction.[1][2]

Troubleshooting Steps:

  • Verify the Integrity of Your Inert Atmosphere:

    • Schlenk Line: Ensure all glassware is properly flame-dried or oven-dried to remove adsorbed water.[3][4] Perform at least three vacuum/inert gas (nitrogen or argon) refill cycles to establish an inert atmosphere within the reaction vessel.[4] Check for leaks in your Schlenk line connections.

    • Glovebox: Confirm that the oxygen and moisture levels in the glovebox are within the acceptable range (typically <1 ppm).[5][6] Ensure all items brought into the glovebox, including glassware and spatulas, have been thoroughly dried.[5]

  • Assess Solvent and Reagent Purity:

    • Use a freshly opened bottle of anhydrous solvent or a properly dried and degassed solvent.[7][8] Even commercially available anhydrous solvents can absorb moisture if not stored correctly.

    • Ensure your aminoborane and other reagents have been stored under an inert atmosphere and have not been exposed to air.[1]

  • Check for Proper Reagent Transfer:

    • Utilize proper air-free transfer techniques, such as using gas-tight syringes or cannulas, to add liquid reagents and solvents.[3][9][10]

    • For solid reagents, use a glovebox for weighing and addition to the reaction flask.[5][11]

Issue 2: I observe gas evolution (bubbling) from my aminoborane solution before the reaction is initiated.

Possible Cause: Hydrolysis of the aminoborane due to residual moisture in the solvent or on the glassware. The reaction of aminoboranes with water can produce hydrogen gas.[12][13][14]

Troubleshooting Steps:

  • Improve Solvent Drying Protocol: Review your solvent drying method. For many common solvents, distillation from an appropriate drying agent is necessary to achieve the required level of dryness.

  • Enhance Glassware Drying: Ensure your glassware is rigorously dried. Flame-drying under vacuum is a highly effective method to remove adsorbed water.[3][15]

  • Use a Chemical Indicator for Moisture: Consider using a chemical indicator that reacts with trace amounts of water to visually confirm the dryness of your solvent.

Issue 3: My purified aminoborane product decomposes over time.

Possible Cause: Incomplete removal of protic solvents or exposure to atmospheric moisture during storage.

Troubleshooting Steps:

  • Thorough Purification: During workup, ensure all traces of water or other protic solvents are removed. This may involve washing with an anhydrous, non-protic solvent followed by drying under high vacuum.

  • Proper Storage: Store the purified aminoborane in a sealed container under a positive pressure of inert gas (argon or nitrogen) in a desiccator or a glovebox.[1]

  • Consider Recrystallization: Recrystallization from a suitable anhydrous, non-protic solvent can help remove impurities that may catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about with aminoboranes and moisture?

A1: The primary concern is hydrolysis, where the aminoborane reacts with water. This reaction can lead to the formation of boric acid, the corresponding amine, and the evolution of hydrogen gas.[16][17][18] This side reaction consumes your starting material and can introduce impurities into your reaction mixture. The rate of hydrolysis is often pH-dependent and can be catalyzed by acids.[12][16]

Q2: How can I tell if my aminoborane has started to decompose due to moisture?

A2: Visual inspection may reveal a change in the physical appearance of the solid (e.g., clumping or discoloration). A more definitive method is to use spectroscopic techniques. For instance, ¹¹B NMR spectroscopy can be used to identify the formation of hydrolysis byproducts.[19]

Q3: Is a Schlenk line or a glovebox better for handling aminoboranes?

A3: Both techniques are effective for creating an inert atmosphere.[4][6]

  • A glovebox is often preferred for manipulating and weighing air-sensitive solids as it provides a contained and continuously purified inert environment.[5][6]

  • A Schlenk line is excellent for performing reactions in solution, allowing for easy heating, cooling, and addition of liquid reagents under an inert atmosphere.[11][20] The choice often depends on the specific manipulation being performed. For many syntheses involving aminoboranes, a combination of both may be ideal: weighing out the solid aminoborane in a glovebox and then setting up the reaction on a Schlenk line.[4]

Q4: What are the best practices for storing aminoboranes?

A4: Aminoboranes should always be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also advisable to store them in a cool, dark place to minimize thermal decomposition. For highly sensitive compounds, storage inside a glovebox is recommended.

Q5: Can I use commercially available anhydrous solvents directly from the bottle?

A5: While commercially available anhydrous solvents are a good starting point, their water content can increase over time, especially after the bottle has been opened.[7] For highly moisture-sensitive reactions, it is best practice to further dry and distill the solvent immediately before use. Alternatively, using solvents from a solvent purification system that dispenses dry, deoxygenated solvent is a reliable option.

Data Presentation

Table 1: Water Content of Common Solvents After Various Drying Methods

SolventDrying AgentWater Content (ppm)
DichloromethaneCaH₂ (reflux)~13
TolueneNa/benzophenone (reflux)<10
Diethyl EtherNa/benzophenone (reflux)<10
Tetrahydrofuran (THF)Na/benzophenone (reflux)<10

Data compiled from various sources on solvent drying.[8]

Table 2: Relative Hydrolysis Rates of Amine-Boranes at 25°C

Amine-BoraneRelative Rate
NH₃BH₃1.0
CH₃NH₂BH₃0.1
(CH₃)₂NHBH₃0.01
(CH₃)₃NBH₃0.001

This table illustrates the general trend of decreasing hydrolysis rate with increasing steric hindrance around the nitrogen atom.[12]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Moisture-Sensitive Aminoborane Reaction on a Schlenk Line
  • Glassware Preparation:

    • Clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120°C for at least 4 hours.

    • Assemble the glassware while still hot and immediately connect it to the Schlenk line.

    • Flame-dry the entire apparatus under vacuum to remove any adsorbed moisture.[3][15] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Establishing an Inert Atmosphere:

    • Evacuate the assembled glassware using the vacuum pump on the Schlenk line.

    • Refill the glassware with a high-purity inert gas (argon or nitrogen).

    • Repeat this vacuum/refill cycle at least three times.[4]

  • Solvent and Reagent Addition:

    • Add the anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

    • If the aminoborane is a solid, quickly add it to the flask under a positive flow of inert gas. For highly sensitive solids, it is preferable to weigh and add them inside a glovebox.

    • Add any other liquid reagents via a gas-tight syringe through a rubber septum.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to a bubbler.

    • If heating is required, use an oil bath and a condenser.

Protocol 2: Filtration of an Air- and Moisture-Sensitive Reaction Mixture
  • Glovebox Filtration:

    • The simplest method is to perform the filtration inside a glovebox.[21]

    • Use standard filtration apparatus (e.g., a Büchner funnel and filter flask).

    • Ensure all components and the filter paper are brought into the glovebox and allowed to equilibrate with the inert atmosphere.

  • Schlenk Filtration (using a filter cannula):

    • A filter cannula is a stainless-steel tube with a filter at one end.

    • Under a positive flow of inert gas, insert one end of the filter cannula into the reaction mixture and the other end into a separate, clean, and inerted Schlenk flask.

    • The pressure difference between the two flasks will drive the liquid through the filter, leaving the solid behind.[20]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction Setup cluster_workup Workup A Oven/Flame-Dry Glassware B Assemble Hot Glassware A->B C Connect to Schlenk Line B->C D Vacuum/Inert Gas Cycles (3x) C->D E Add Anhydrous Solvent D->E F Add Aminoborane E->F G Add Other Reagents F->G H Run Reaction G->H I Air-Free Filtration H->I J Solvent Removal (Vacuum) I->J K Store Product Under Inert Gas J->K

Caption: Workflow for a moisture-sensitive aminoborane reaction.

Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Inert Atmosphere Check Start->Q1 A1_Pass Atmosphere OK Q1->A1_Pass Pass A1_Fail Improve Inerting Technique (e.g., check for leaks, more cycles) Q1->A1_Fail Fail Q2 Solvent/Reagent Purity Check A1_Pass->Q2 A2_Pass Reagents Pure Q2->A2_Pass Pass A2_Fail Use Freshly Dried/Purified Solvents and Reagents Q2->A2_Fail Fail Q3 Reagent Transfer Check A2_Pass->Q3 A3_Pass Transfer OK Q3->A3_Pass Pass A3_Fail Use Proper Air-Free Transfer Methods Q3->A3_Fail Fail End Re-evaluate Reaction Conditions (temp, concentration, catalyst) A3_Pass->End

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Optimizing Pyrolysis of Tris(methylamino)borane for Boron Nitride Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of Tris(methylamino)borane (TMAB) to Boron Nitride (BN) via pyrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the pyrolysis of this compound (TMAB) to achieve Boron Nitride (BN)?

The conversion of TMAB to BN is a multi-step thermal process that typically involves a curing or pre-treatment step at a lower temperature followed by a high-temperature pyrolysis step. The curing is often performed in synthetic air at around 300°C.[1] The subsequent pyrolysis is generally carried out at temperatures ranging from 850°C to 1600°C. The final pyrolysis temperature significantly influences the crystallinity and properties of the resulting BN. For instance, amorphous BN is often obtained at temperatures around 900°C, while higher temperatures, such as 1600°C, can lead to the formation of turbostratic BN (t-BN).[2]

Q2: What is the purpose of the curing step before pyrolysis?

The curing step, typically conducted at around 300°C in an oxygen-containing atmosphere (like synthetic air), is crucial for improving the ceramic yield and controlling the chemical composition of the final BN product.[1][2] During this stage, oxygen is introduced into the polymer structure, and methylamine is released, which helps to form a more stable network structure before the high-temperature pyrolysis.[1] Curing in an ammonia atmosphere prior to pyrolysis has been shown to significantly increase the ceramic yield from 60.22% to 74.4% at 900°C.[2]

Q3: What is the influence of the pyrolysis atmosphere on the final BN product?

The pyrolysis atmosphere plays a critical role in the purity and composition of the resulting BN.

  • Ammonia (NH₃): Pyrolysis under an ammonia atmosphere is effective for removing carbon impurities.[2] At 600°C in ammonia, it has been reported that 93% of carbon can be removed, resulting in a final carbon content of only 0.37% at 900°C.[2] Ammonia also aids in the nitridation process, promoting the formation of the B-N six-membered ring structure.[1]

  • Nitrogen (N₂): An inert atmosphere like nitrogen is often used for high-temperature annealing (e.g., up to 1600°C) to improve the crystallinity of the BN.[2] However, pyrolysis in a nitrogen atmosphere alone may not be as effective at removing carbon impurities compared to an ammonia atmosphere.[2]

Q4: How can I minimize carbon contamination in my BN sample?

Minimizing carbon contamination is a common challenge. Here are some strategies:

  • Utilize an Ammonia Atmosphere: As mentioned, performing the pyrolysis in an ammonia atmosphere is highly effective for removing carbon.[2]

  • Optimize the Curing Step: A proper curing step can help to remove some of the organic groups before high-temperature pyrolysis.

  • Precursor Purity: Ensure the purity of the initial this compound precursor.

Q5: What are the expected structural changes during the pyrolysis process?

The conversion of TMAB to BN involves a significant evolution of the molecular structure:

  • Curing (e.g., 300°C in synthetic air): Introduction of oxygen and release of methylamine leads to the formation of a B-O six-membered ring structure.[1]

  • Low-Temperature Pyrolysis (in NH₃): The removal of methyl groups results in the formation of a B-N-O network.[1]

  • Mid-Range Temperature Pyrolysis (in NH₃): Nitridation of the B-O rings promotes the evolution of B-N six-membered rings with the release of water and carbon dioxide.[1]

  • High-Temperature Pyrolysis/Annealing: Growth and rearrangement of the BN structure occur, leading to amorphous BN at lower temperatures (e.g., 900°C) and potentially turbostratic or hexagonal BN at higher temperatures (e.g., 1600°C).[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Ceramic Yield Incomplete cross-linking during curing.Ensure an adequate curing step is performed before pyrolysis. Curing in an ammonia atmosphere has been shown to improve yield.[2]
Pyrolysis temperature is too high, causing sublimation of intermediates.Optimize the heating rate and final pyrolysis temperature. A slower heating rate may be beneficial.
High Carbon Impurity Pyrolysis in an inert atmosphere (e.g., N₂).Perform the pyrolysis in an ammonia (NH₃) atmosphere to facilitate the removal of carbon-containing species.[2]
Incomplete removal of organic ligands.Increase the duration or temperature of the curing step to promote the removal of methyl groups.
Poor Crystallinity (Amorphous Product) Pyrolysis temperature is too low.The formation of amorphous BN is common at temperatures around 900°C.[2] For higher crystallinity, increase the pyrolysis temperature or add a subsequent annealing step at a higher temperature (e.g., 1600°C) in a nitrogen atmosphere.[2]
Oxygen Contamination in Final Product Curing in an oxygen-containing atmosphere.While the curing step in air is often necessary, subsequent pyrolysis in ammonia helps in the nitridation and removal of oxygen.[1] Ensure a sufficient duration and temperature for the ammonia treatment.
Inconsistent Results Variations in precursor quality.Use a consistent and high-purity source of this compound.
Non-uniform heating.Ensure proper furnace calibration and sample placement for uniform heat distribution.

Experimental Protocols

General Experimental Protocol for TMAB to BN Conversion

This protocol is a synthesis of methodologies reported in the literature and should be adapted based on specific experimental goals.

  • Precursor Preparation: Handle this compound in an inert atmosphere (e.g., a glovebox) to prevent premature reactions with moisture and air.

  • Curing:

    • Place the TMAB sample in a tube furnace.

    • Heat the sample to 300°C at a heating rate of 5°C/min in a flow of synthetic air (e.g., N₂/O₂ in a 79/21 ratio).[1]

    • Hold at 300°C for a specified duration (e.g., 1-2 hours) to ensure complete curing.

  • Pyrolysis:

    • After curing, switch the atmosphere to flowing ammonia (NH₃).

    • Increase the temperature to the target pyrolysis temperature (e.g., 1000°C) at a heating rate of 5°C/min.[1]

    • Hold at the target temperature for a set duration (e.g., 2-4 hours).

  • Annealing (Optional, for higher crystallinity):

    • After pyrolysis, switch the atmosphere to flowing nitrogen (N₂).

    • Increase the temperature to a higher annealing temperature (e.g., 1600°C).[2]

    • Hold at the annealing temperature for 1-2 hours.

  • Cooling:

    • Cool the furnace down to room temperature under an inert atmosphere (N₂ or Ar).

  • Characterization:

    • Analyze the resulting material using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Elemental Analysis to determine its composition, structure, and purity.

Process Diagrams

experimental_workflow cluster_prep Preparation cluster_curing Curing Stage cluster_pyrolysis Pyrolysis Stage cluster_annealing Optional Annealing cluster_analysis Analysis start Start: this compound Precursor curing Heat to 300°C in Synthetic Air start->curing 5°C/min pyrolysis Heat to 1000°C in Ammonia curing->pyrolysis Switch atmosphere 5°C/min annealing Heat to 1600°C in Nitrogen pyrolysis->annealing Optional for higher crystallinity characterization Characterization (XRD, FTIR, etc.) pyrolysis->characterization Directly to analysis annealing->characterization final_product Final Boron Nitride Product characterization->final_product

Caption: Experimental workflow for the conversion of this compound to Boron Nitride.

troubleshooting_tree cluster_yield Low Yield Issue cluster_purity Purity Issue cluster_crystallinity Crystallinity Issue start Problem with BN Synthesis low_yield Low Ceramic Yield? start->low_yield solution_yield Implement/Optimize Curing Step (e.g., 300°C in Air or NH3) low_yield->solution_yield Yes high_carbon High Carbon Impurity? low_yield->high_carbon No solution_carbon Pyrolyze in Ammonia (NH3) Atmosphere high_carbon->solution_carbon Yes amorphous Product is Amorphous? high_carbon->amorphous No solution_amorphous Increase Pyrolysis Temperature or Add High-Temp Annealing Step (e.g., 1600°C in N2) amorphous->solution_amorphous Yes end Consult further literature for specific issues.

Caption: Troubleshooting decision tree for TMAB to BN conversion.

References

"troubleshooting poor melt properties of poly[B-tri(methylamino)borazine]"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Poly[B-tri(methylamino)borazine]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly[B-tri(methylamino)borazine]. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning the polymer's melt properties.

Frequently Asked Questions (FAQs)

Q1: What is poly[B-tri(methylamino)borazine] and what are its typical applications?

Poly[B-tri(methylamino)borazine] is a preceramic polymer that serves as a precursor for boron nitride (BN) materials.[1] Its favorable melt properties make it suitable for applications such as the spinning of ceramic fibers.[1][2] These BN fibers have potential uses in high-temperature applications and advanced composites.

Q2: What is the typical synthesis route for poly[B-tri(methylamino)borazine]?

The polymer is generally synthesized through the thermolysis of the monomer, B-tri(methylamino)borazine.[1][2] This process is typically carried out at temperatures ranging from 150 to 200°C.[2][3][4] The monomer itself is prepared by reacting B-trichloroborazine with methylamine.[1]

Q3: What are the expected melt properties of this polymer?

Poly[B-tri(methylamino)borazine] synthesized between 160 and 185°C is known to be melt-spinnable.[2][3][4] These polymers typically exhibit a glass transition temperature (Tg) in the range of 64 to 83°C.[2][4] The melt viscosity is temperature-dependent and follows an Arrhenius-type equation.[5]

Troubleshooting Guide: Poor Melt Properties

This guide addresses common issues related to the melt processing of poly[B-tri(methylamino)borazine].

Q4: My polymer does not melt, or it decomposes before melting. What could be the cause?

This issue often points to excessive cross-linking in the polymer structure.[1][3]

  • Synthesis Temperature: The polymerization temperature plays a crucial role in the final polymer architecture.[2] Temperatures above 200°C may lead to a highly cross-linked, infusible material.

  • Monomer Purity: Impurities in the B-tri(methylamino)borazine monomer can act as cross-linking agents during polymerization. It is crucial to use a highly purified monomer.

  • Atmospheric Contamination: Borazine and its derivatives can be sensitive to moisture and oxygen.[6] Contamination can lead to side reactions that increase cross-linking. Ensure the polymerization and melting processes are conducted under an inert atmosphere.

Q5: The melt viscosity of my polymer is too high for processing. How can I address this?

High melt viscosity can hinder processes like fiber spinning.[5] Consider the following factors:

  • Molecular Weight: A higher than expected molecular weight will lead to increased viscosity. This can be controlled by adjusting the polymerization time and temperature.

  • Processing Temperature: The viscosity of poly[B-tri(methylamino)borazine] is highly dependent on temperature.[5] A modest increase in the processing temperature can significantly reduce viscosity. However, be cautious of thermal degradation.

  • Plasticizers: The presence of -N(H)CH3 groups can act as plasticizers, increasing the polymer's processability.[2] The synthesis conditions can be tuned to control the concentration of these groups.

Q6: My polymer shows inconsistent melting behavior from batch to batch. What should I investigate?

Inconsistent batch-to-batch properties are often a result of variations in the synthesis process.

  • Precise Temperature Control: Ensure that the thermolysis temperature is precisely controlled and consistent for each synthesis.

  • Monomer Quality: Use monomer from the same batch or ensure that the purity of different batches is consistent.

  • Inert Atmosphere: Maintain a consistent and high-purity inert atmosphere during both synthesis and processing to prevent side reactions.

Data Presentation

Table 1: Effect of Synthesis Temperature on Polymer Properties

Synthesis Temperature (°C)Glass Transition (Tg) (°C)Melt SpinnabilityObservations
150~60PoorLow molecular weight, brittle fibers.
160-18564 - 83[2][4]Good[2][3][4]Optimal for fiber spinning.
200> 90Very PoorIncreased cross-linking, infusible.[3]

Table 2: Troubleshooting High Melt Viscosity

Potential CauseRecommended ActionExpected Outcome
Molecular weight is too high.Decrease polymerization time or temperature.Lower molecular weight and reduced viscosity.
Processing temperature is too low.Increase processing temperature in small increments (5-10°C).Lowered viscosity. Monitor for signs of degradation.
Insufficient plasticizing groups.Adjust synthesis conditions to favor the formation of -N(H)CH3 groups.Improved melt flow.

Experimental Protocols

Key Experiment: Synthesis of Poly[B-tri(methylamino)borazine]

This protocol is a generalized procedure based on available literature.[1][2]

  • Monomer Synthesis: B-tri(methylamino)borazine is synthesized by the reaction of B-trichloroborazine with methylamine at low temperatures (e.g., -80°C) in an appropriate solvent under an inert atmosphere.[1]

  • Purification of Monomer: The resulting monomer should be purified, for example, by sublimation or recrystallization, to remove any unreacted starting materials or byproducts.

  • Polymerization: The purified B-tri(methylamino)borazine is placed in a reaction vessel under a high-purity inert atmosphere (e.g., argon or nitrogen).

  • Thermolysis: The vessel is heated to the desired polymerization temperature (typically between 160-185°C) and held for a specified time.[2][3][4]

  • Cooling and Isolation: The reactor is cooled to room temperature, and the resulting polymer is isolated.

Visualizations

G start Poor Melt Properties Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_purity Verify Monomer Purity start->check_purity check_atmosphere Ensure Inert Atmosphere start->check_atmosphere high_temp Synthesis Temp. Too High? check_synthesis->high_temp impurities Monomer Impurities? check_purity->impurities contamination Atmospheric Contamination? check_atmosphere->contamination adjust_temp Lower Synthesis Temperature (160-185°C) high_temp->adjust_temp Yes purify_monomer Re-purify Monomer impurities->purify_monomer Yes improve_inert Improve Inert Gas Purge contamination->improve_inert Yes outcome Improved Melt Properties adjust_temp->outcome purify_monomer->outcome improve_inert->outcome

Caption: Troubleshooting workflow for poor melt properties.

G polymer Poly[B-tri(methylamino)borazine] heat Heat (>200°C) polymer->heat moisture Moisture (H₂O) polymer->moisture oxygen Oxygen (O₂) polymer->oxygen crosslinking Excessive Cross-linking heat->crosslinking hydrolysis Hydrolysis of B-N bonds moisture->hydrolysis oxidation Oxidation oxygen->oxidation poor_melt Poor Melt Properties crosslinking->poor_melt hydrolysis->poor_melt oxidation->poor_melt

Caption: Potential degradation pathways leading to poor melt properties.

References

Technical Support Center: Safety Protocols for Handling Aminoborane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with aminoborane precursors. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with aminoborane precursors?

A1: The primary hazards include:

  • Reactivity: Many aminoborane precursors are reactive to water and oxygen.[1] Their borohydride reagents can decompose upon contact with moisture, releasing hydrogen gas, which is flammable.[2]

  • Instability: New amine-borane adducts, particularly those prepared from primary or secondary amines, should be treated as potentially unstable until tested for pressure build-up upon storage.[1] Mixtures and solutions may also be unstable and require venting.[1]

  • Toxicity: While comprehensive toxicological data for all aminoborane precursors is not available, their precursor, diborane, is known to be toxic and pyrophoric.[3] The toxicity of some amine-borane adducts has been shown to be comparable to that of the highly toxic pentaborane.[1]

  • Flammability: Precursors like diborane are pyrophoric (ignite spontaneously in air).[3] The hydrogen gas evolved from decomposition is also highly flammable.

Q2: What is the appropriate level of Personal Protective Equipment (PPE) for handling aminoborane precursors?

A2: The required PPE depends on the specific compound and experimental conditions. However, a baseline of PPE for handling any aminoborane precursor includes:

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion, splash hazard, or a highly exothermic reaction.[4]

  • Hand Protection: Disposable nitrile or neoprene gloves should be used. For pyrophoric precursors, a double-gloving system with an inner layer of Ansell Kevlar® Goldknit® Lightweight 70-200 reusable base gloves and an outer layer of disposable neoprene gloves is recommended.[4]

  • Body Protection: A fire-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[4]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4]

  • Respiratory Protection: If there is a risk of inhaling dust or fumes, a respirator is required. The type of respirator depends on the specific exposure risk and should be selected based on a formal risk assessment.[4][5]

Q3: How should I store aminoborane precursors?

A3: Proper storage is crucial for safety:

  • Inert Atmosphere: Whenever possible, store aminoborane precursors under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Temperature: High-purity ammonia-borane can be safely stored in a closed vessel at room temperature.[1] However, some precursors may require refrigeration.

  • Venting: Mixtures or solutions that may evolve gas should be vented to prevent pressure build-up.[1]

  • Segregation: Store away from incompatible materials such as water, acids, and oxidizing agents.

Q4: How do I safely dispose of aminoborane precursor waste?

A4: To ensure safe disposal, any reactive B-H bonds in waste materials should be destroyed. This can be achieved by carefully quenching the waste with an aqueous mineral acid, which will result in the evolution of hydrogen. This procedure must be performed in a well-ventilated fume hood with appropriate PPE.[1]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected gas evolution from a stored aminoborane precursor. Decomposition of the compound, possibly due to impurities or instability.1. Do not open the container if it is sealed and appears to be under pressure. 2. If it is safe to do so, move the container to a fume hood. 3. If the container is equipped with a vent, ensure it is not blocked. 4. If the container is sealed, consult with your institution's environmental health and safety (EHS) office for guidance on safely relieving the pressure and disposing of the material.
A solid aminoborane precursor appears discolored or has changed in consistency. Decomposition or reaction with atmospheric components.1. Do not use the material. 2. Handle the material with caution, assuming it may be unstable. 3. Follow your institution's procedures for the disposal of hazardous chemical waste.
A reaction involving an aminoborane precursor is proceeding much faster than expected or is showing signs of a runaway reaction (e.g., rapid temperature increase, uncontrolled gas evolution). Improper temperature control, incorrect stoichiometry, or presence of a catalytic impurity.1. If possible and safe to do so, remove the heat source and begin cooling the reaction vessel. 2. Ensure adequate ventilation to handle any gas evolution. 3. Be prepared for an emergency shutdown of the reaction. 4. Alert a colleague and your supervisor. 5. If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

Quantitative Data

Table 1: Occupational Exposure Limits (OELs) for Related Amine Compounds

There are currently no specific OSHA PELs, NIOSH RELs, or ACGIH TLVs for aminoborane precursors. However, as these compounds can decompose to release their constituent amines, the OELs for these amines should be considered for workplace monitoring.

Compound OSHA PEL (TWA) NIOSH REL (TWA) NIOSH REL (STEL) ACGIH TLV (TWA) ACGIH TLV (STEL)
Ammonia 50 ppm[5][6]25 ppm[5][6][7]35 ppm[5][6][7]25 ppm[5][8]35 ppm[5][8]
Dimethylamine 10 ppm[9][10]10 ppm[9][10]-5 ppm[11]15 ppm[11]
Trimethylamine None[4]10 ppm[4][12]15 ppm[4][12]5 ppm15 ppm[12]

Table 2: Thermal Decomposition Data for Ammonia Borane (NH₃BH₃)

Decomposition Stage Temperature Range (°C) Primary Gaseous Product Notes
First Stage80 - 130[9][13][14]Hydrogen (H₂)[13]Exothermic process leading to the formation of polymeric aminoborane (-[NH₂-BH₂]n-).[9][13][14]
Second Stage130 - 200[9][14]Hydrogen (H₂)[9]Further decomposition to iminoborane.[14]
Third Stage> 1170[13]-Leads to the formation of semi-crystalline hexagonal boron nitride.[13]

Experimental Protocols

Detailed Methodology for the Synthesis of Borane-Amine Complexes Using Schlenk Techniques

This protocol is a general guideline for the synthesis of borane-amine complexes from a nitrogen-containing precursor and borane dimethyl sulfide (BMS). All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Materials:

  • Nitrogen-containing precursor (1 equivalent)

  • Borane dimethyl sulfide (BMS) solution (e.g., 9 M in THF, 2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Oven-dried three-neck round-bottom flask with a stir bar

  • Schlenk line with a nitrogen or argon source

  • Septa

  • Syringes and needles

  • Cannula

Procedure:

  • Preparation of the Reaction Vessel:

    • Place the nitrogen-containing precursor and a stir bar into the oven-dried three-neck round-bottom flask.

    • Connect the flask to the Schlenk line, ensuring all joints are properly sealed.

    • Evacuate the flask and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Reagent:

    • Add anhydrous THF to the flask via syringe to dissolve the precursor, aiming for a target concentration (e.g., 0.5 M).

    • Slowly add the BMS solution (2.0 equivalents) to the stirred reaction mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. For precursors with low solubility, the reaction may need to be stirred for an extended period (e.g., 16 hours).

    • Monitor the progress of the reaction by taking aliquots for analysis (e.g., ¹¹B NMR spectroscopy).

  • Product Precipitation and Isolation:

    • Once the reaction is complete, transfer the crude reaction mixture into a flask containing anhydrous hexanes using a cannula. This will precipitate the borane-amine product.

    • Allow the product to fully precipitate.

    • Carefully remove the supernatant liquid (organics) via cannula or a filter cannula.

    • Dry the remaining solid product under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Start add_precursor Add Nitrogen Precursor and Stir Bar to Flask start->add_precursor connect_schlenk Connect Flask to Schlenk Line add_precursor->connect_schlenk purge Evacuate and Backfill with Inert Gas (3x) connect_schlenk->purge add_thf Add Anhydrous THF purge->add_thf add_bms Add Borane Dimethyl Sulfide (BMS) add_thf->add_bms stir Stir Reaction Mixture add_bms->stir monitor Monitor Reaction (e.g., NMR) stir->monitor precipitate Precipitate Product in Hexanes monitor->precipitate remove_supernatant Remove Supernatant precipitate->remove_supernatant dry_product Dry Product Under Vacuum remove_supernatant->dry_product end End dry_product->end emergency_response spill Aminoborane Precursor Spill or Exposure Occurs assess Assess the Situation spill->assess minor_spill Is the spill minor and can be handled by trained personnel? assess->minor_spill exposure Personnel Exposure? assess->exposure major_spill Major Spill or Fire minor_spill->major_spill No spill_kit Use Spill Kit for Air-Reactive Chemicals minor_spill->spill_kit Yes evacuate Evacuate the Area major_spill->evacuate alarm Activate Fire Alarm evacuate->alarm call_emergency Call Emergency Services alarm->call_emergency decontaminate Decontaminate Area spill_kit->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident to Supervisor and EHS dispose->report exposure->minor_spill No remove Remove Contaminated Clothing and Flush Affected Area with Copious Amounts of Water exposure->remove Yes medical Seek Immediate Medical Attention remove->medical medical->report

References

"strategies to avoid cross-linked structures in borazine polymerization"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Borazine Polymerization

Welcome to the technical support center for borazine polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on avoiding cross-linked structures.

Troubleshooting Guide

Issue 1: My polyborazylene product is an insoluble and infusible white solid.

  • Question: I performed a standard thermal polymerization of borazine, and the resulting polyborazylene is completely insoluble in common organic solvents and does not melt, making it impossible to process. How can I obtain a soluble or melt-processable polymer?

  • Answer: This is a common issue arising from a high degree of cross-linking during polymerization. The B-H and N-H bonds on the borazine rings are highly reactive at elevated temperatures, leading to the formation of an extensive network structure. To mitigate this, you can employ several strategies:

    • Lower the Polymerization Temperature: Self-condensation of borazine at lower temperatures can control the extent of cross-linking. Polymerization at temperatures between 45-60°C can yield polymers that are liquid or soluble solids.[1] For instance, polymerization at 60°C can produce a solid polyborazylene with a controlled degree of cross-linking, making it suitable for techniques like warm-pressing.[2][3]

    • Chemical Modification of the Polymer: You can block the reactive sites on the polyborazylene backbone that are responsible for cross-linking. Grafting dialkylamino substituents, such as dipentylamine, onto the polymer chain can block the reactive B-H sites.[1] This modification can lower the glass transition temperature and render the polymer melt-processable.[1]

    • Use of Modified Monomers: Synthesizing polymers from modified borazine monomers can prevent excessive cross-linking from the outset. Poly[B-tri(methylamino)borazine], for example, is a melt-spinnable polymer.[1]

Issue 2: My polymerization reaction resulted in a low yield of polymer.

  • Question: I attempted to polymerize borazine, but the yield of the desired polymer is significantly lower than expected. What could be the cause, and how can I improve the yield?

  • Answer: Low yields in borazine polymerization can be attributed to several factors:

    • Suboptimal Reaction Conditions: The polymerization of borazine is a dehydrogenative coupling process, and the reaction conditions significantly influence the yield. Heating borazine at temperatures between 70-110°C typically results in good yields of polyborazylene (81-91%).[4][5] Ensure that your reaction temperature is within this range and that the reaction is allowed to proceed for a sufficient duration (e.g., 48 hours).[1]

    • Loss of Monomer: Borazine is a volatile liquid.[6] If the reaction is not conducted in a sealed system, loss of the monomer due to evaporation can lead to lower yields. It is recommended to perform the polymerization under vacuum or in a sealed autoclave.[1][2]

    • Side Reactions: At higher temperatures (above 300°C), borazine can decompose.[7][8] Ensure the polymerization temperature is well-controlled to prevent degradation of the monomer and polymer.

Issue 3: I am trying to synthesize a linear borazine-based polymer, but the product shows evidence of branching.

  • Question: My goal is to synthesize a linear, unbranched polyborazylene. However, characterization of my product suggests a branched structure. How can I promote the formation of a linear polymer?

  • Answer: The synthesis of purely linear polyborazylene is challenging due to the trifunctional nature of the B-H and N-H bonds on the borazine ring. However, you can favor the formation of less branched structures through the following approaches:

    • Hydrosilylation Polymerization: This method offers an alternative to the direct polymerization of borazine. By using a borazine derivative containing at least two unsaturated groups (e.g., acetylene) and reacting it with a silicon compound containing at least two hydrosilyl groups, a linear polymer can be formed.[9] This linear polymer is typically soluble and can be isolated before any subsequent cross-linking is induced, for example, by annealing.[9]

    • Use of B-substituted Borazines: Polymerizing B-alkylborazines can lead to polymers with increased solubility, which is indicative of a less cross-linked structure.[4] The bulky alkyl groups can sterically hinder the formation of a highly cross-linked network.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of cross-linking in borazine polymerization?

    • A1: The primary mechanism is dehydrocoupling between the B-H and N-H groups of adjacent borazine rings. This process releases hydrogen gas and forms B-N bonds that link the rings together, leading to a branched or cross-linked network.[1]

  • Q2: How can I control the molecular weight of my polyborazylene?

    • A2: The molecular weight of polyborazylene can be influenced by the polymerization conditions. Lower reaction temperatures and shorter reaction times will generally result in lower molecular weight polymers with less cross-linking. Additionally, introducing monofunctional reagents that act as chain stoppers can also be a strategy to control the molecular weight, although this is less commonly reported for borazine polymerization. Modulating the borazine content in copolymerization reactions, such as with B-alkenyl borazines, can also control the molecular weight and solubility.[7]

  • Q3: Is it possible to reverse the cross-linking in polyborazylene?

    • A3: In general, the covalent B-N cross-links formed during thermal polymerization are not reversible under typical laboratory conditions. Therefore, it is crucial to control the degree of cross-linking during the synthesis to achieve the desired material properties.

  • Q4: What are the key differences in properties between linear and cross-linked polyborazylene?

    • A4: Linear or lightly branched polyborazylene is typically soluble in organic solvents like glyme and THF and may be melt-processable.[4][5] In contrast, highly cross-linked polyborazylene is an insoluble and infusible material.[10] Cross-linked polymers are generally harder, more rigid, and more thermally stable.[10]

Quantitative Data Summary

The following table summarizes the reaction conditions for different strategies to control the structure of borazine-based polymers.

StrategyMonomer/PrecursorTemperature (°C)Time (h)Key OutcomeReference
Controlled Cross-linking Borazine45-55-Liquid Polyborazylene[1]
Borazine60240Warm-pressable solid polyborazylene[2][3]
Borazine7048Soluble, partially cross-linked polymer[1]
Chemical Modification Polyborazylene + Dipentylamine75-Melt-processable, modified polyborazylene[1]
Modified Monomer B-tri(methylamino)borazine160-185-Melt-spinnable polymer[1]
Hydrosilylation B,B',B''-triethynyl-N,N',N''-trimethyl-borazine + 1,3,5,7-tetramethylcyclotetrasiloxaneRoom Temp - 40-Soluble, linear polymer solution[9]

Experimental Protocols

Protocol 1: Synthesis of Soluble, Partially Cross-linked Polyborazylene

  • Materials: Borazine (B₃N₃H₆)

  • Apparatus: A sealed reaction vessel or autoclave.

  • Procedure: a. Place liquid borazine into the reaction vessel. b. Evacuate the vessel and then backfill with an inert gas such as argon or nitrogen, or maintain a vacuum. c. Heat the vessel to 70°C and maintain this temperature for approximately 48 hours.[1] d. During the reaction, hydrogen gas will be evolved as the polymerization proceeds. e. After 48 hours, cool the vessel to room temperature. f. The resulting white solid is polyborazylene. This polymer should be soluble in ethers like THF or glyme.[4][5] g. The polymer can be purified by dissolving it in an ether solvent and precipitating it into a non-solvent such as pentane.[4]

Protocol 2: Synthesis of a Linear Borazine-Siloxane Polymer via Hydrosilylation

  • Materials: B,B',B''-triethynyl-N,N',N''-trimethyl-borazine, 1,3,5,7-tetramethylcyclotetrasiloxane, platinum-divinyltetramethyldisiloxane complex (catalyst), ethylbenzene (solvent).

  • Apparatus: A reaction flask equipped with a magnetic stirrer, under an inert atmosphere.

  • Procedure: a. In the reaction flask, dissolve B,B',B''-triethynyl-N,N',N''-trimethyl-borazine and 1,3,5,7-tetramethylcyclotetrasiloxane in ethylbenzene to form a dilute solution. b. Add a catalytic amount of the platinum-divinyltetramethyldisiloxane complex to the solution. c. Stir the reaction mixture at room temperature or gently heat to 40°C.[9] d. Monitor the progress of the polymerization by techniques such as gas chromatography to track the consumption of the monomers. e. To prevent gelation, the reaction should be stopped before all monomers are consumed.[9] f. The resulting product is a homogeneous solution of the linear borazine-siloxane polymer.[9] This solution can be used for applications like spin-coating to form thin films. g. Subsequent annealing of the film at 200-400°C will induce cross-linking to form a network structure.[9]

Visualization of Strategies to Avoid Cross-linking

Strategies_to_Avoid_Crosslinking cluster_strategies Control Strategies cluster_chem_mod Modification Approaches cluster_alt_route Alternative Routes Start Borazine Polymerization Problem Insoluble, Infusible Cross-linked Polymer Start->Problem High Temp. (>70°C) Temp_Control Lower Polymerization Temperature (45-60°C) Start->Temp_Control employs Chem_Mod Chemical Modification Start->Chem_Mod employs Alt_Route Alternative Polymerization Route Start->Alt_Route employs Goal Soluble / Melt-Processable Linear or Controlled Polymer Temp_Control->Goal leads to Grafting Graft Dialkylamino Groups on Polymer Chem_Mod->Grafting Monomer_Mod Use Modified Monomers (e.g., Poly[B-tri(methylamino)borazine]) Chem_Mod->Monomer_Mod Hydrosilylation Hydrosilylation Polymerization Alt_Route->Hydrosilylation Grafting->Goal leads to Monomer_Mod->Goal leads to Hydrosilylation->Goal leads to

Caption: Logical workflow of strategies to mitigate cross-linking in borazine polymerization.

References

Validation & Comparative

A Comparative Guide to Boron Nitride Precursors: Tris(methylamino)borane vs. Borazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal precursor for boron nitride (BN) synthesis, this guide provides a detailed comparison of tris(methylamino)borane and borazine. This document outlines their performance, supported by experimental data, to inform precursor selection for specific applications.

Boron nitride, a material with remarkable thermal and chemical stability, exists in various allotropes, with hexagonal boron nitride (h-BN) being of significant interest for applications ranging from electronics to drug delivery. The choice of precursor is a critical factor that dictates the properties of the resulting BN material. This guide focuses on two prominent molecular precursors: this compound and borazine.

Executive Summary

Both this compound and borazine serve as effective single-source precursors for boron nitride, offering a 1:1 stoichiometric ratio of boron and nitrogen. Borazine is a well-established precursor, particularly favored for the chemical vapor deposition (CVD) of high-quality h-BN thin films.[1] this compound, while also used for thin films, is notable for its application in the synthesis of BN fibers through pyrolysis. The selection between these two precursors often depends on the desired morphology of the final BN product and the specific synthesis technique to be employed.

Performance Comparison

The following tables summarize key quantitative data from experimental studies on the use of this compound and borazine for the synthesis of boron nitride.

Table 1: Pyrolysis Conditions and Resulting Material Properties

PrecursorSynthesis MethodPyrolysis/Deposition Temperature (°C)Resulting BN PhaseCeramic Yield (%)Noteworthy Observations
This compound Pyrolysis400 - 1000 (in ammonia)Amorphous BN74.4 (at 900°C with NH3 curing)[2]Curing in ammonia effectively removes carbon impurities.[2]
Pyrolysisup to 1600 (in N2)Turbostratic BN (t-BN)-Higher temperatures lead to more crystalline structures.[2]
Borazine Chemical Vapor Deposition (CVD)750 - 1000Hexagonal BN (h-BN)Not applicableFilm thickness can be controlled by growth time and precursor flow rate.[3]
Chemical Vapor Deposition (CVD)400 - 1350Amorphous to Hexagonal BNNot applicableTemperature and precursor flux are crucial for film morphology and crystallinity.[4]
Pyrolysis> 340-LowLeads to the formation of polycyclic boron-nitrogen compounds.[5]
Pyrolysisup to 1000Hexagonal BN (h-BN)30Can be used to produce BN powders.[6]

Table 2: Properties of Boron Nitride Derived from Precursors

PropertyThis compound derived BNBorazine derived BN
Morphology Fibers, amorphous powders, turbostratic BN.[2][7]Thin films (monolayer to multilayer), polycrystalline films, nanoparticles.[3][8][9]
Purity Carbon content can be significantly reduced with ammonia treatment (as low as 0.37 wt%).[2]High purity h-BN films with no carbon byproducts.[1]
Crystallinity Amorphous at lower temperatures, evolving to turbostratic BN at higher temperatures.[2]Can range from amorphous to highly crystalline hexagonal BN depending on deposition conditions.[4][10]
Applications BN ceramic fibers, composite materials.[7][11]Gate dielectrics, substrates for graphene devices, protective coatings.[1][8]

Experimental Protocols

Synthesis of Boron Nitride Fibers from this compound via Pyrolysis

This protocol is based on the general principles described in the literature for producing BN fibers from a polymeric precursor derived from this compound.[7][12]

  • Polymer Synthesis: Poly[B-tri(methylamino)borazine] (PMAB) is synthesized by the thermolysis of B-tri(methylamino)borazine at approximately 180°C.[11] All synthesis operations should be conducted in an inert atmosphere (e.g., nitrogen-filled glove box) as the materials are sensitive to air and moisture.[11]

  • Melt Spinning: The resulting PMAB polymer, which exhibits favorable melt properties, is then melt-spun to produce green fibers.

  • Curing: The polymeric green fibers are cured to render them infusible. This can be achieved by heating in a controlled atmosphere, for example, in synthetic air at 300°C.[12]

  • Pyrolysis: The cured fibers are then pyrolyzed in a tube furnace under a continuous flow of ammonia gas. The temperature is ramped to a final temperature between 400°C and 1000°C.[7][12] This process converts the polymeric fibers into amorphous boron nitride fibers.

  • High-Temperature Annealing (Optional): To obtain more crystalline BN, the amorphous fibers can be further annealed at temperatures up to 1600°C in a nitrogen atmosphere.[7]

Synthesis of Hexagonal Boron Nitride Thin Films from Borazine via Chemical Vapor Deposition (CVD)

The following is a representative protocol for the CVD growth of h-BN films on a copper foil substrate, as described in several studies.[3][13]

  • Substrate Preparation: A copper foil is pre-treated to ensure a smooth and clean surface. This may involve polishing with a copper etchant and rinsing with hydrofluoric acid solution.[13]

  • CVD System Setup: The copper foil is placed in a quartz tube furnace. The system is evacuated to a low base pressure and then backfilled with a carrier gas, typically a mixture of argon and hydrogen.

  • Annealing: The copper foil is annealed at a high temperature (e.g., 1050°C) under a flow of Ar/H2 to promote grain growth and remove surface oxides.[13]

  • Growth: Borazine vapor is introduced into the furnace. The borazine is typically stored in a bubbler maintained at a constant low temperature (e.g., -15°C to 0°C) to control its vapor pressure.[3][13] A carrier gas (e.g., nitrogen or hydrogen) is passed through the bubbler to transport the borazine vapor to the reaction chamber.[3][13] The growth is carried out for a specific duration (e.g., 1 hour) at a constant temperature (e.g., 1050°C).[13]

  • Cooling: After the growth period, the furnace is slowly cooled to room temperature under an Ar/H2 flow.[13]

  • Transfer (Optional): The grown h-BN film can be transferred to a desired substrate (e.g., SiO2/Si) for characterization and device fabrication. This is typically done by spin-coating a polymer support layer (e.g., PMMA) onto the h-BN/Cu foil, etching away the copper, and then transferring the h-BN/PMMA film to the target substrate, followed by removal of the PMMA.

Visualizing the Pathways

Chemical Structures

cluster_TMB This compound cluster_Borazine Borazine TMB B(NHCH₃)₃ B1 B N1 N B1->N1 B2 B N1->B2 N2 N B2->N2 B3 B N2->B3 N3 N B3->N3 N3->B1 G TMB This compound Polymer Poly[B-tri(methylamino)borazine] TMB->Polymer Thermolysis GreenFiber Green Fiber Polymer->GreenFiber Melt Spinning CuredFiber Cured Fiber GreenFiber->CuredFiber Curing aBN_fiber Amorphous BN Fiber CuredFiber->aBN_fiber Pyrolysis (NH₃) tBN_fiber Turbostratic BN Fiber aBN_fiber->tBN_fiber Annealing (N₂) Borazine Borazine hBN_film h-BN Thin Film Borazine->hBN_film CVD BN_powder BN Powder Borazine->BN_powder Pyrolysis G Precursor Precursor Choice TMB This compound Precursor->TMB Borazine Borazine Precursor->Borazine DesiredForm Desired BN Form? TMB->DesiredForm Borazine->DesiredForm Fibers Fibers/Bulk DesiredForm->Fibers Yes ThinFilms Thin Films DesiredForm->ThinFilms No Pyrolysis Pyrolysis Fibers->Pyrolysis CVD CVD ThinFilms->CVD Method Synthesis Method Result_TMB Amorphous/Turbostratic BN Pyrolysis->Result_TMB Result_Borazine High-Quality h-BN CVD->Result_Borazine

References

A Comparative Guide to Aminoborane Precursors for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the successful chemical vapor deposition (CVD) of high-quality thin films. For the synthesis of boron-containing materials such as hexagonal boron nitride (h-BN) and metal borides, aminoboranes have emerged as promising single-source precursors due to their inherent B-N bonds, high volatility, and tunable reactivity. This guide provides a comparative analysis of three key aminoborane precursors—ammonia borane (AB), dimeric diborazane (DAB), and trimeric triborazane (TAB)—for their application in the atmospheric pressure chemical vapor deposition (APCVD) of h-BN films.

Performance Comparison of Aminoborane Precursors

The choice of aminoborane precursor significantly impacts the growth rate, film thickness, and quality of the resulting h-BN films. The following table summarizes the key performance indicators for AB, DAB, and TAB based on experimental data from depositions conducted on copper foil substrates.

ParameterAmmonia Borane (AB)Dimeric Diborazane (DAB)Trimeric Triborazane (TAB)
Chemical Formula H₃B·NH₃H₃B·NH₂BH₂·NH₃H₃B·(NH₂BH₂)₂·NH₃
Precursor Sublimation Temp. ~80-90 °C[1]~80-90 °C[1]~80-90 °C[1]
Deposition Temperature 1040 °C[1]1040 °C[1]1040 °C[1]
Approx. Growth Rate (30 min) ~0.13 nm/min~0.23 nm/min<0.13 nm/min (least active)
Film Thickness (30 min) ~4 nm~7 nm~7 nm
Nanoparticle Contamination 5%15%25%
Raman E₂g Peak (cm⁻¹) 1366-13691366-13691366-1369
Optical Bandgap (eV) ~6.06[2]Not ReportedNot Reported
Hardness (GPa) Not ReportedNot ReportedNot Reported
Vapor Pressure Not ReportedNot ReportedNot Reported

Note: Growth rate was calculated based on the reported film thickness after a 30-minute deposition. The growth rate for TAB is noted as the least active among the three precursors.

Experimental Protocols

The following is a generalized experimental protocol for the atmospheric pressure chemical vapor deposition (APCVD) of h-BN films on copper foil using solid-state aminoborane precursors.

1. Substrate Preparation:

  • 25 μm thick copper foil is cut to the desired size.

  • The foil is cleaned with a 1 M hydrochloric acid (HCl) solution to remove the native oxide layer.

  • The foil is then rinsed sequentially with deionized water, acetone, and isopropanol.[1]

2. CVD Apparatus:

  • A horizontal tube furnace with a 1-inch quartz tube is used as the reaction chamber.

  • The aminoborane precursor is placed in an isolated chamber connected to the main reaction tube via a valve. This chamber is equipped with a separate heating belt to control the precursor's sublimation.[3]

  • Mass flow controllers are used to regulate the flow of carrier and reaction gases.

3. Deposition Process:

  • The cleaned copper foil is placed in the center of the quartz tube.

  • The system is purged with a mixture of argon (Ar) and hydrogen (H₂) to remove any residual air and moisture.

  • The furnace is heated to the deposition temperature of 1040 °C under a continuous flow of Ar/H₂.[1]

  • Once the deposition temperature is reached and stabilized, the precursor chamber is heated to approximately 80-90 °C to induce sublimation.[1]

  • The valve to the reaction chamber is opened, and the precursor vapor is carried into the furnace by the Ar/H₂ gas mixture.

  • The deposition is carried out for a specified duration (e.g., 10, 15, or 30 minutes).[3]

  • After deposition, the precursor heating is turned off, and the furnace is cooled down to room temperature under the Ar/H₂ atmosphere.

Visualizing CVD Processes and Precursor Selection

To better understand the experimental workflow and the logic behind precursor selection, the following diagrams are provided.

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization sub_prep Substrate Preparation (Cu Foil Cleaning) precursor_load Precursor Loading (AB, DAB, or TAB) purge System Purge (Ar/H₂) precursor_load->purge heating Ramp to 1040°C purge->heating sublimation Precursor Sublimation (80-90°C) heating->sublimation deposition h-BN Film Growth sublimation->deposition cooldown Cool Down deposition->cooldown analysis Film Analysis (Raman, SEM, AFM) cooldown->analysis

A generalized workflow for the APCVD of h-BN from aminoborane precursors.

Precursor_Selection node_result node_result start Desired Film Property? growth_rate High Growth Rate? start->growth_rate growth_rate->node_result Yes DAB film_purity Low Nanoparticle Contamination? growth_rate->film_purity No film_purity->node_result Yes Ammonia Borane (AB) film_purity->node_result No (Tolerable) DAB or TAB

A decision-making diagram for selecting an aminoborane precursor.

References

A Comparative Guide to Alternative Single-Source Precursors for Boron Nitride Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality boron nitride (BN) thin films is critical for a wide range of applications, from advanced electronics to protective coatings. While borazine has traditionally been a common single-source precursor, a variety of alternative molecules have emerged, offering potential advantages in terms of safety, stability, and film properties. This guide provides an objective comparison of several alternative single-source precursors for the chemical vapor deposition (CVD) of BN and related boron carbon nitride (BCN) films, supported by experimental data.

Performance Comparison of Single-Source Precursors

The selection of a single-source precursor significantly impacts the deposition process and the final characteristics of the BN films. The following tables summarize quantitative data for several alternative precursors, including ammonia borane, tris(dimethylamino)borane, and borane-triethylamine complex, as well as the melamine-boric acid system for BCN films.

Table 1: Deposition Parameters for BN and BCN Films from Alternative Single-Source Precursors

PrecursorDeposition MethodSubstrate Temperature (°C)Precursor Temperature (°C)Carrier GasDeposition TimeDeposition RateReference
Ammonia Borane (H₃NBH₃)LPCVD100060 - 90Ar/H₂10 - 120 minNot Specified[1]
Tris(dimethylamino)borane (B[N(CH₃)₂]₃)HFCVD800Not SpecifiedNH₃120 min~4 nm/min[2]
Trimethylamine Borane (TMAB)LPCVD673 - 973Not SpecifiedN₂Not Specified1.7 - 6.6 nm/min[3]
Trimethylamine Borane (TMAB)PECVD373 - 523Not SpecifiedN₂Not Specified~5 - 18 nm/min[3]
Borane-Triethylamine ComplexLPCVD300 - 800Not SpecifiedNH₃Not SpecifiedNot Specified
Melamine + Boric AcidPyrolysis800 - 1000Not ApplicableInert Atmosphere1 hNot Applicable[4][5]

Table 2: Resulting Film Properties for BN and BCN Films from Alternative Single-Source Precursors

PrecursorResulting FilmB:N RatioCarbon Content (at.%)Oxygen Content (at.%)Film ThicknessCrystallinityHardness (GPa)Young's Modulus (GPa)Refractive IndexReference
Ammonia Borane (H₃NBH₃)h-BN~1:1Low (not quantified)Low (not quantified)2-5 atomic layersCrystallineNot SpecifiedNot SpecifiedNot Specified[6][7]
Tris(dimethylamino)borane (B[N(CH₃)₂]₃)h-BN/BCNStoichiometric B/N ratio in BNDecreases with NH₃ flowNot DetectedNot SpecifiedAmorphous to CrystallineNot SpecifiedNot SpecifiedNot Specified[2][8]
Trimethylamine Borane (TMAB)BCₓNᵧ (LPCVD)High B contentHigh C contentLowNot SpecifiedAmorphous24 - 28220 - 2472.43 - 2.56[3]
Trimethylamine Borane (TMAB)BCₓNᵧO₂:H (PECVD)Lower B contentHigh C contentPresentNot SpecifiedAmorphous0.8 - 1.425 - 261.51 - 1.67[3]
Borane-Triethylamine ComplexB-N-C-HNot SpecifiedIncreases > 650°CNot SpecifiedNot SpecifiedAmorphousDecreases with temperatureDecreases with temperature1.76 - 2.47
Melamine + Boric AcidB-C-N CompositeN/C ratio up to 0.24HighNot SpecifiedNot ApplicableNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols for the deposition of BN and BCN films using the discussed alternative precursors.

Ammonia Borane (LPCVD)

A low-pressure chemical vapor deposition (LPCVD) system is typically used for the synthesis of h-BN films from ammonia borane.

  • Substrate Preparation: Copper foil (25 μm thick, 99.99% purity) is used as the substrate.

  • CVD Growth:

    • The furnace is heated to 1000 °C under a flow of Ar/H₂.

    • Ammonia borane, held in a separate heating zone, is sublimated at a temperature between 60 °C and 90 °C.

    • The vaporized precursor is carried into the reaction chamber by the Ar/H₂ gas mixture.

    • The deposition time is varied from 10 to 120 minutes to control film thickness.

  • Cooling: After deposition, the furnace is cooled to room temperature under the same gas atmosphere.[1]

Tris(dimethylamino)borane (HFCVD)

Hot filament assisted chemical vapor deposition (HFCVD) can be employed to deposit BN and BCN films from tris(dimethylamino)borane.

  • System Setup: A hot filament CVD system with a tantalum filament is used.

  • Deposition Conditions:

    • The silicon substrate is heated to 800 °C.

    • Tris(dimethylamino)borane is introduced into the chamber.

    • Ammonia is used as an additional nitrogen source to control the carbon content in the film.

    • The filament temperature is a critical parameter, with higher temperatures (around 2000 °C) favoring the formation of h-BN over BCN.

    • A typical deposition time is 120 minutes.[2]

Melamine and Boric Acid (Pyrolysis)

BCN composites can be synthesized through the pyrolysis of a melamine-formaldehyde resin containing boric acid.

  • Precursor Preparation: A melamine-formaldehyde resin including boric acid (MFB resin) is prepared.

  • Pyrolysis:

    • The MFB resin is placed in a furnace under an inert atmosphere.

    • The resin is pyrolyzed at temperatures ranging from 800 °C to 1000 °C for 1 hour.

  • Post-Processing: The resulting B-C-N composite is ground and boiled in water to remove any borate by-products.[4][5]

Visualization of Deposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways and experimental workflows for the discussed single-source precursors.

Ammonia_Borane_Decomposition cluster_precursor Precursor Stage cluster_intermediates Intermediate Species cluster_film Film Formation AmmoniaBorane Ammonia Borane (H₃NBH₃) Aminoborane Aminoborane (H₂NBH₂) AmmoniaBorane->Aminoborane Heat Borazine Borazine (B₃N₃H₆) Aminoborane->Borazine Polymerization BN_Film h-BN Film Borazine->BN_Film Dehydrogenation on Substrate

Caption: Decomposition pathway of Ammonia Borane for h-BN film growth.

TDMAB_Deposition TDMAB Tris(dimethylamino)borane Filament Hot Filament Activation TDMAB->Filament Substrate Heated Substrate (800°C) Filament->Substrate Decomposed Species BCN_Film BCN Film Substrate->BCN_Film Lower Filament Temp. BN_Film h-BN Film Substrate->BN_Film Higher Filament Temp. + NH₃ NH3 Ammonia (NH₃) NH3->Filament

Caption: Experimental workflow for BN/BCN film deposition from TDMAB.

Melamine_Boric_Acid_Pyrolysis cluster_precursors Precursors cluster_reaction Reaction cluster_product Final Product Melamine Melamine Resin Melamine-Formaldehyde-Boric Acid Resin Melamine->Resin BoricAcid Boric Acid BoricAcid->Resin Pyrolysis Pyrolysis (800-1000°C) Resin->Pyrolysis BCN_Composite B-C-N Composite Pyrolysis->BCN_Composite

Caption: Synthesis of BCN composite from Melamine and Boric Acid.

References

Pinpointing Tris(methylamino)borane Synthesis with ¹¹B NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Confirmation of the successful synthesis of the air-sensitive compound Tris(methylamino)borane, a trivalent organoboron compound, is definitively achieved through ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of its expected ¹¹B NMR signature against other aminoboranes, supported by experimental protocols for its synthesis and spectroscopic analysis.

The synthesis of this compound is characterized by a distinctive signal in the ¹¹B NMR spectrum. While the precise chemical shift can vary slightly based on solvent and concentration, the expected resonance for the three-coordinate boron atom in this compound falls within the typical range for aminoboranes. A key confirmation of its synthesis is the observation of a 1:1:1 triplet in the ¹¹B NMR spectrum at elevated temperatures, arising from the coupling between the boron-11 nucleus and the nitrogen-14 nucleus.

Comparative ¹¹B NMR Data

The ¹¹B NMR chemical shift is highly sensitive to the electronic environment of the boron atom. In the case of aminoboranes, the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom results in a characteristic upfield shift compared to trialkylboranes. The degree of this shielding is influenced by the nature of the alkyl groups on the nitrogen atom. Below is a comparison of the ¹¹B NMR chemical shifts for this compound and related aminoborane compounds.

Compound NameStructure¹¹B Chemical Shift (δ, ppm)
This compoundB(NHMe)₃24-28 (expected range)
Tris(dimethylamino)boraneB(NMe₂)₃~27.5
Tris(ethylamino)boraneB(NHEt)₃Not readily available
Boron TrichlorideBCl₃~47
TrimethylboraneB(CH₃)₃~86

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a boron halide, such as boron trichloride (BCl₃), with a primary amine, in this case, methylamine (CH₃NH₂). The reaction is highly exothermic and must be carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and prevent the formation of side products.

Materials:

  • Boron trichloride (1 M solution in an inert solvent like hexanes)

  • Methylamine (anhydrous)

  • Anhydrous, inert solvent (e.g., pentane or diethyl ether)

  • Schlenk line apparatus

  • Dry ice/acetone bath

Procedure:

  • A Schlenk flask is charged with a solution of methylamine in the chosen inert solvent and cooled to -78 °C using a dry ice/acetone bath.

  • The boron trichloride solution is added dropwise to the stirred methylamine solution under a positive pressure of inert gas. A white precipitate of methylammonium chloride will form.

  • The reaction stoichiometry is crucial; a 6-fold excess of methylamine is used to ensure complete reaction and to neutralize the HCl byproduct. BCl₃ + 6 CH₃NH₂ → B(NHCH₃)₃ + 3 [CH₃NH₃]⁺Cl⁻

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature while stirring.

  • The solid methylammonium chloride is removed by filtration under inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound as a colorless, air-sensitive liquid.

¹¹B NMR Spectroscopy of Air-Sensitive this compound

Due to its sensitivity to air and moisture, the preparation of the NMR sample must be conducted under an inert atmosphere.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

  • NMR tube with a J. Young valve or a standard NMR tube with a septum cap

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or on a Schlenk line, dissolve a small amount of this compound in the anhydrous deuterated solvent.

  • Transfer the solution to the NMR tube.

  • If using a J. Young tube, seal the valve. If using a standard NMR tube, cap it with a septum and wrap it with Parafilm® for a better seal.

  • Acquire the ¹¹B NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the signal to a singlet (or a triplet at high temperature due to ¹⁴N coupling).

Logical Workflow for Synthesis Confirmation

The following diagram illustrates the logical workflow from synthesis to confirmation using ¹¹B NMR spectroscopy.

Synthesis_Confirmation cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation BCl3 Boron Trichloride (BCl₃) Reaction Reaction in Inert Solvent at -78°C BCl3->Reaction MeNH2 Methylamine (CH₃NH₂) MeNH2->Reaction Product This compound B(NHMe)₃ Reaction->Product NMR_Sample Prepare Air-Sensitive NMR Sample Product->NMR_Sample NMR_Acquisition Acquire ¹¹B NMR Spectrum NMR_Sample->NMR_Acquisition NMR_Spectrum ¹¹B NMR Spectrum NMR_Acquisition->NMR_Spectrum Expected_Shift Chemical Shift in 24-28 ppm range NMR_Spectrum->Expected_Shift Triplet Observation of 1:1:1 Triplet (High Temp) NMR_Spectrum->Triplet Confirmation Synthesis Confirmed Expected_Shift->Confirmation Triplet->Confirmation

Caption: Workflow for this compound synthesis and confirmation.

A Comparative Analysis of the Lewis Acidity of Tris(methylamino)borane and Trialkylboranes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative Lewis acidity of tris(methylamino)borane and trialkylboranes, supported by experimental and computational data.

The Lewis acidity of boranes is a fundamental property that dictates their reactivity and utility in a vast array of chemical transformations, from catalysis to materials science. While trialkylboranes are well-established as moderate Lewis acids, the Lewis acidity of aminoboranes, such as this compound, is significantly attenuated due to the electronic influence of the nitrogen substituents. This guide provides an objective comparison of the Lewis acidity of these two classes of boranes, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid in the selection of appropriate reagents for specific research applications.

Executive Summary

This compound exhibits exceptionally weak Lewis acidity compared to trialkylboranes. This pronounced difference is primarily attributed to the strong π-donation from the nitrogen lone pairs into the vacant p-orbital of the boron center in this compound, which significantly reduces its electron-accepting ability. In contrast, the alkyl groups in trialkylboranes are σ-donors, which have a much less pronounced effect on the electron deficiency of the boron atom. This fundamental electronic distinction is reflected in both computational and experimental measures of Lewis acidity.

Data Presentation: A Quantitative Comparison

The Lewis acidity of a compound can be quantified using various experimental and computational methods. Two of the most common metrics are the Gutmann-Beckett Acceptor Number (AN) and the calculated Fluoride Ion Affinity (FIA). The AN is an experimentally determined value that measures the ability of a Lewis acid to accept an electron pair from a standard Lewis base, triethylphosphine oxide (Et₃PO). A higher AN value indicates stronger Lewis acidity. The FIA is a computational metric that represents the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative (or larger positive) FIA value corresponds to a stronger Lewis acid.

CompoundClassLewis Acidity MetricValue (kJ/mol)Reference CompoundValue (kJ/mol)
Tris(amino)borane (B(NH₂)₃)*AminoboraneCalculated FIALow
Trimethylborane (BMe₃)TrialkylboraneCalculated FIA132Me₃Si⁺~952.5
Triethylborane (BEt₃)TrialkylboraneCalculated FIA~120Me₃Si⁺~952.5

*Note: A specific FIA value for this compound was not found in the reviewed literature. However, the closely related tris(amino)borane is reported to have one of the lowest fluoride ion affinities among substituted boranes, indicating very weak Lewis acidity.[1] The FIA values for trimethylborane and triethylborane are relative to the Me₃Si⁺ reference.

Factors Influencing Lewis Acidity

The significant difference in Lewis acidity between this compound and trialkylboranes can be understood by examining the electronic and structural factors at play.

LewisAcidityFactors Factors Influencing Borane Lewis Acidity Borane Borane Lewis Acidity Substituents Substituent Effects Borane->Substituents Sterics Steric Hindrance Borane->Sterics Inductive Inductive Effect (σ-donation/withdrawal) Substituents->Inductive Resonance Resonance Effect (π-donation/withdrawal) Substituents->Resonance Alkyl Alkyl Groups (e.g., -CH₃, -C₂H₅) Inductive->Alkyl Weak σ-donation Amino Amino Groups (e.g., -NHCH₃) Resonance->Amino Strong π-donation Alkyl->Borane Slightly Decreases Acidity Amino->Borane Strongly Decreases Acidity

Caption: Factors influencing the Lewis acidity of boranes.

Experimental Protocols

Gutmann-Beckett Method for Determining Acceptor Number (AN)

The Gutmann-Beckett method is a widely used experimental technique to quantify the Lewis acidity of a substance in solution.[2] It relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.

Materials:

  • Lewis acid (e.g., trialkylborane)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene-d₆ or dichloromethane-d₂)

  • NMR tubes and spectrometer

Procedure:

  • A solution of Et₃PO in the chosen deuterated solvent is prepared, and its ³¹P NMR spectrum is recorded. The chemical shift of the free Et₃PO is denoted as δ(free).

  • A known concentration of the Lewis acid is dissolved in the same deuterated solvent in an NMR tube under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of many boranes.

  • An equimolar amount of Et₃PO is added to the solution of the Lewis acid.

  • The ³¹P NMR spectrum of the mixture is recorded, and the chemical shift of the Lewis acid-Et₃PO adduct is measured, denoted as δ(adduct).

  • The change in chemical shift (Δδ) is calculated: Δδ = δ(adduct) - δ(free).

  • The Acceptor Number (AN) is then calculated using the following formula: AN = 2.21 × Δδ.

GutmannBeckettWorkflow Gutmann-Beckett Experimental Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation A Prepare Et₃PO solution C Mix solutions A->C D Record ³¹P NMR of free Et₃PO A->D B Prepare Lewis Acid solution B->C E Record ³¹P NMR of adduct C->E F Calculate Δδ D->F E->F G Calculate AN F->G

Caption: A typical workflow for the Gutmann-Beckett experiment.

Computational Determination of Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity calculated using quantum chemical methods. It represents the negative of the enthalpy change (ΔH) for the gas-phase reaction of a Lewis acid (LA) with a fluoride ion (F⁻) to form the corresponding fluoroborate complex ([LA-F]⁻).

Computational Methodology:

  • Geometry Optimization: The three-dimensional structures of the Lewis acid and its fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation: The total electronic energies of the optimized structures are calculated at a higher level of theory if necessary. The gas-phase enthalpy of each species is then determined by adding the thermal corrections to the electronic energy.

  • FIA Calculation: The FIA is calculated as the negative of the enthalpy change for the fluoride addition reaction: FIA = - [ΔH([LA-F]⁻) - (ΔH(LA) + ΔH(F⁻))]

A higher positive FIA value indicates a stronger Lewis acid.

Conclusion

The comparison between this compound and trialkylboranes highlights the profound impact of substituent effects on the Lewis acidity of the boron center. The strong π-donating ability of the amino groups in this compound renders it a significantly weaker Lewis acid than trialkylboranes, where the alkyl groups exhibit only weak σ-donation. This understanding is crucial for researchers in selecting the appropriate borane reagent for their specific synthetic or catalytic needs, where precise control over Lewis acidity is often paramount for achieving desired reactivity and selectivity. For applications requiring a non-coordinating, weakly Lewis acidic environment, this compound or its analogs may be suitable, whereas for reactions that necessitate a more potent Lewis acid, trialkylboranes represent a more appropriate choice.

References

A Comparative Guide to the Mass Spectrometry Analysis of Tris(methylamino)borane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Tris(methylamino)borane derivatives, compounds of interest in various chemical and pharmaceutical research areas. This document outlines the expected fragmentation patterns under electron ionization (EI) and offers a comparison with nuclear magnetic resonance (NMR) spectroscopy, an alternative analytical method. Detailed experimental protocols and visual workflows are provided to support researchers in their analytical method development.

Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy

Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation of this compound derivatives. The choice between these techniques often depends on the specific analytical goal.

  • Mass Spectrometry (MS) is highly sensitive and provides information about the molecular weight and fragmentation pattern of a molecule. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for volatile compounds like this compound derivatives, offering both separation and identification. Electron ionization (EI) is a common ionization technique for these molecules, leading to characteristic fragmentation that can be used for structural confirmation. While less common for these specific derivatives, electrospray ionization (ESI) could be employed for less volatile or thermally labile derivatives, or for studies involving non-covalent interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹¹B. This technique is invaluable for determining the precise connectivity of atoms within a molecule and for confirming its purity. For aminoboranes, ¹¹B NMR is particularly diagnostic, with chemical shifts indicating the coordination environment of the boron atom.

Comparative Data of this compound Derivatives

The following table summarizes the expected and observed analytical data for Tris(dimethylamino)borane and a predicted profile for Tris(diethylamino)borane.

ParameterTris(dimethylamino)boraneTris(diethylamino)borane (Predicted)
Molecular Formula C₆H₁₈BN₃C₁₂H₃₀BN₃
Molecular Weight 143.04 g/mol 227.21 g/mol
¹¹B NMR Chemical Shift (ppm) ~27 ppm~28 ppm
¹H NMR Chemical Shift (ppm) ~2.6 (s, 18H)~1.0 (t, 18H), ~2.9 (q, 12H)
¹³C NMR Chemical Shift (ppm) ~39 ppm~15 ppm, ~42 ppm
Major EI-MS Fragments (m/z) 143 (M+), 99, 56, 44227 (M+), 155, 84, 72

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile this compound derivatives.

  • Sample Preparation: Dissolve the sample in a volatile, dry, and aprotic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides general guidelines for acquiring ¹H, ¹³C, and ¹¹B NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Use a boron-free probe or a probe with a boron background signal that does not interfere with the sample signals.

    • Typical spectral width: -100 to 100 ppm.

    • Reference the spectrum to an external standard such as BF₃·OEt₂.

Visualizing the Analytical Workflow and Fragmentation

The following diagrams illustrate the experimental workflow for GC-MS analysis and the predicted fragmentation pathway of Tris(dimethylamino)borane.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Derivative Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

GC-MS analysis workflow for this compound derivatives.

Fragmentation_Pathway M [B(N(CH₃)₂)₃]⁺˙ m/z = 143 F1 [B(N(CH₃)₂)₂(NCH₂)]⁺ m/z = 142 M->F1 -H• F2 [B(N(CH₃)₂)₂]⁺ m/z = 99 M->F2 -N(CH₃)₂ F4 [N(CH₃)₂]⁺ m/z = 44 M->F4 -B(N(CH₃)₂)₂ F3 [B(N(CH₃))(NCH₂)]⁺ m/z = 56 F2->F3 -N(CH₃)H

Predicted EI fragmentation of Tris(dimethylamino)borane.

Safety Operating Guide

Safe Disposal of Tris(methylamino)borane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Tris(methylamino)borane (CAS No. 4375-83-1), a highly flammable and irritant compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

This compound, also known as Tris(dimethylamino)borane, presents several hazards, including being a highly flammable liquid and vapor, causing skin and serious eye irritation, and potentially causing respiratory irritation. Therefore, its disposal must be handled with the utmost care by trained personnel.

Key Safety and Hazard Information

A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point-21 °C (-5.8 °F) - closed cup[1]
Boiling Point147-148 °C[1]
Melting Point-16 °C[1]
Density0.817 g/mL at 25 °C[1]
UN Number1993
Hazard Class3 (Flammable liquids)[1]
Packing GroupII

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[2] It is imperative to follow all national and local regulations governing chemical waste disposal.

Core Principles for Disposal:

  • Do Not Mix: Never mix this compound with other waste materials.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly.[2]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself, as they may contain flammable residues.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "this compound" or "Tris(dimethylamino)borane".

    • Ensure the container is properly sealed and stored in a designated, well-ventilated waste accumulation area, away from heat, sparks, and open flames.[4][5]

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.

  • Spill Management and Cleanup:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[5]

    • Remove all sources of ignition.[5]

    • Use a non-combustible, liquid-absorbent material (e.g., Chemizorb®) to contain and collect the spill.[5]

    • Do not use water to clean up spills, as this may spread the fire.[2]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tris_methylamino_borane_Disposal_Workflow cluster_0 Waste Identification & Segregation cluster_1 Spill Management (If Applicable) cluster_2 Final Disposal A Identify this compound Waste B Keep in Original or Properly Labeled Container A->B C Store in Designated, Ventilated Area Away from Ignition Sources B->C H Contact Licensed Waste Disposal Contractor C->H D Evacuate Area & Ensure Ventilation E Remove Ignition Sources D->E F Contain with Non-Combustible Absorbent E->F G Collect and Seal in a Labeled Container F->G G->H I Provide Safety Data Sheet (SDS) H->I J Arrange for Professional Pickup and Disposal I->J

References

Personal protective equipment for handling Tris(methylamino)borane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tris(methylamino)borane, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for the closely related compound, Tris(dimethylamino)borane, and should be adapted with careful consideration of the specific properties of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. Below is a summary of the required PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side-shields or GogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended for splash protection.[2]
Skin Protection Chemical Resistant GlovesNitrile rubber, Neoprene, or other resistant material. Inspect gloves before use.
Flame Retardant Antistatic Protective ClothingShould cover the entire body to prevent skin contact.[1]
Safety ShoesRequired for foot protection.[3]
Respiratory Protection Air-Purifying RespiratorRequired when vapors or aerosols are generated. ABEK (EN 14387) respirator filter is recommended.[2]
Self-Contained Breathing Apparatus (SCBA)For use in emergencies or situations with high vapor concentrations.[1]

Experimental Protocols

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Inert Atmosphere: This compound is air and moisture sensitive.[1][3] Handle and store under an inert gas like nitrogen or argon.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][4] This substance is highly flammable.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Tools: Use only non-sparking tools.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[4][5]

Spill Response Protocol:

  • Evacuate: Evacuate the area immediately and eliminate all ignition sources.[3]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: For small spills, absorb with a dry, non-combustible material such as sand, earth, or vermiculite.[3][5] For large spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.[5] Use non-sparking tools for collection.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan:

  • Waste Characterization: this compound is considered a hazardous waste due to its flammability and potential toxicity.

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container. Do not mix with other waste.

  • Disposal Method: Dispose of the waste through a licensed waste disposal contractor.[5] Incineration in a facility equipped with an afterburner and scrubber is a recommended method.[3]

  • Empty Containers: Empty containers may retain product residue and vapors and should be handled as hazardous waste.[3][5]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound start Start: Obtain this compound ppe Don Appropriate PPE start->ppe handling Handling in Fume Hood (Inert Atmosphere) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area (Under Inert Gas) handling->storage spill Spill Occurs handling->spill Accident waste_collection Collect Waste (Including Contaminated PPE) handling->waste_collection After Use storage->handling Next Use spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste_collection disposal Dispose via Licensed Contractor waste_collection->disposal end End of Process disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.